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  • Product: 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
  • CAS: 1185304-25-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride Disclaimer: The compound "3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride" is not extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

Disclaimer: The compound "3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride" is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on its structural similarity to known psychoactive compounds, particularly the phenylpropylamine scaffold. The experimental protocols and data presented are illustrative of the methodologies that would be employed to elucidate its pharmacological profile.

Introduction

3-Morpholin-4-yl-1-phenyl-propylamine is a synthetic molecule that integrates two key pharmacophores: a phenylpropylamine backbone and a terminal morpholine ring. The phenylpropylamine structure is the foundation for a class of compounds known to interact with monoamine neurotransmitter systems.[1] The morpholine moiety, a common heterocyclic motif in medicinal chemistry, is found in a variety of approved drugs and is known to influence physicochemical properties such as solubility and metabolic stability, and can also contribute to target engagement.[2][3] This guide will explore the putative mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine as a monoamine releasing agent, with a focus on its potential as a norepinephrine-dopamine releasing agent (NDRA).

Proposed Mechanism of Action: A Focus on Monoamine Transporters

The structural core of 3-Morpholin-4-yl-1-phenyl-propylamine is closely related to phenylpropylamine, a known norepinephrine-dopamine releasing agent.[1] It is therefore hypothesized that 3-Morpholin-4-yl-1-phenyl-propylamine functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

As a substrate, the compound would be recognized and transported into the presynaptic neuron by these transporters. This action would initiate a cascade of events leading to the non-vesicular release of norepinephrine and dopamine from the neuron into the synaptic cleft. This proposed mechanism involves the following key steps:

  • Binding to and Transport by NET and DAT: The compound's affinity for NET and DAT would be the initial step.

  • Transporter-Mediated Influx: Upon binding, the transporters would undergo a conformational change, moving the compound into the presynaptic terminal.

  • Disruption of Vesicular Storage: Once inside the neuron, the compound is thought to disrupt the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations.

  • Reverse Transport (Efflux): The elevated cytosolic neurotransmitter levels would then cause the NET and DAT to reverse their direction of transport, releasing norepinephrine and dopamine into the synapse.

The presence of the morpholine group may influence the potency and selectivity of the compound for NET versus DAT.

Signaling Pathway Diagram

putative_moa cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MPP 3-Morpholin-4-yl-1-phenyl-propylamine NET Norepinephrine Transporter (NET) MPP->NET 1. Binding & Transport DAT Dopamine Transporter (DAT) MPP->DAT 1. Binding & Transport NE_vesicle NE Vesicle MPP->NE_vesicle 3. Disrupts Storage DA_vesicle DA Vesicle MPP->DA_vesicle 3. Disrupts Storage NE_cytosol Cytosolic NE NET->NE_cytosol 2. Influx NE_synapse Norepinephrine (NE) NET->NE_synapse DA_cytosol Cytosolic DA DAT->DA_cytosol 2. Influx DA_synapse Dopamine (DA) DAT->DA_synapse NE_vesicle->NE_cytosol Increased Cytosolic NE DA_vesicle->DA_cytosol Increased Cytosolic DA NE_cytosol->NET 4. Reverse Transport (Efflux) DA_cytosol->DAT 4. Reverse Transport (Efflux) Postsynaptic_Receptors Postsynaptic Receptors NE_synapse->Postsynaptic_Receptors Binds to Postsynaptic Receptors DA_synapse->Postsynaptic_Receptors Binds to Postsynaptic Receptors

Caption: Putative mechanism of 3-Morpholin-4-yl-1-phenyl-propylamine.

Hypothetical Pharmacological Data

The following table summarizes the expected data from in vitro assays used to characterize the pharmacological profile of 3-Morpholin-4-yl-1-phenyl-propylamine.

Assay TypeTargetParameterHypothetical Value
Radioligand BindingHuman NETKi (nM)50
Radioligand BindingHuman DATKi (nM)350
Neurotransmitter ReleaseRat Brain Synaptosomes (NE)EC50 (nM)120
Neurotransmitter ReleaseRat Brain Synaptosomes (DA)EC50 (nM)850

Experimental Protocols

Radioligand Binding Assays for NET and DAT Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of 3-Morpholin-4-yl-1-phenyl-propylamine for the human norepinephrine and dopamine transporters.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either human NET or DAT.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (10-20 µg of protein).

      • 50 µL of radioligand:

        • For NET: [3H]Nisoxetine (final concentration ~1 nM).

        • For DAT: [3H]WIN 35,428 (final concentration ~2 nM).

      • 50 µL of either buffer (for total binding), a high concentration of a known inhibitor (e.g., 10 µM desipramine for NET, 10 µM GBR 12909 for DAT) for non-specific binding, or varying concentrations of 3-Morpholin-4-yl-1-phenyl-propylamine.

    • Incubate at room temperature for 2 hours with gentle agitation.

  • Termination and Scintillation Counting:

    • Rapidly filter the assay mixture through a GF/B filter plate pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with ice-cold buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome-Based Neurotransmitter Release Assay

This protocol measures the ability of 3-Morpholin-4-yl-1-phenyl-propylamine to induce the release of norepinephrine and dopamine from isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation:

    • Euthanize a rat and rapidly dissect the striatum (for dopamine) and hippocampus (for norepinephrine).

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Neurotransmitter Loading:

    • Pre-incubate the synaptosomes for 15 minutes at 37°C.

    • Add [3H]norepinephrine or [3H]dopamine (final concentration ~50 nM) and incubate for another 30 minutes.

  • Release Assay:

    • Wash the loaded synaptosomes three times with fresh buffer by centrifugation and resuspension to remove excess radiolabel.

    • Aliquot the synaptosomes into tubes containing varying concentrations of 3-Morpholin-4-yl-1-phenyl-propylamine or a positive control (e.g., amphetamine).

    • Incubate for 10 minutes at 37°C.

    • Pellet the synaptosomes by centrifugation at 10,000 x g for 5 minutes.

    • Collect the supernatant, which contains the released neurotransmitter.

  • Quantification and Analysis:

    • Measure the radioactivity in the supernatant and the synaptosomal pellet using a scintillation counter.

    • Calculate the percentage of neurotransmitter release relative to the total amount present in the synaptosomes.

    • Plot the percentage of release against the log concentration of the test compound and determine the EC50 value using non-linear regression.

Experimental Workflow Diagram

experimental_workflow cluster_binding Radioligand Binding Assay cluster_release Neurotransmitter Release Assay b1 HEK293 cells with NET or DAT expression b2 Membrane Preparation b1->b2 b3 Incubate with [3H]Ligand & Test Compound b2->b3 b4 Filtration & Washing b3->b4 b5 Scintillation Counting b4->b5 b6 Calculate Ki b5->b6 Final_Analysis Characterize Pharmacological Profile b6->Final_Analysis r1 Rat Brain Tissue (Striatum/Hippocampus) r2 Synaptosome Preparation r1->r2 r3 Load with [3H]NE or [3H]DA r2->r3 r4 Incubate with Test Compound r3->r4 r5 Separate Supernatant & Pellet r4->r5 r6 Scintillation Counting r5->r6 r7 Calculate EC50 r6->r7 r7->Final_Analysis

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Exploratory

In Vitro Pharmacological Profiling of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride: A Technical Guide for Preclinical Evaluation

Executive Summary & Structural Rationale 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (CAS: 1185304-25-9) represents a privileged pharmacophore frequently utilized in central nervous system (CNS) drug discovery....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (CAS: 1185304-25-9) represents a privileged pharmacophore frequently utilized in central nervous system (CNS) drug discovery. The molecule combines a lipophilic phenyl ring, a flexible propyl linker, and a morpholine moiety. At physiological pH, the basic nitrogen of the morpholine ring is protonated, enabling crucial electrostatic interactions (salt bridges) with conserved aspartate residues within the central binding sites of monoaminergic targets.

Because this structural motif is highly predictive of affinity for Solute Carrier 6 (SLC6) monoamine transporters (SERT, NET, DAT) and Sigma receptors, rigorous in vitro pharmacological profiling is required to determine its primary efficacy, off-target liabilities, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This whitepaper outlines a self-validating, causality-driven framework for evaluating this compound in a preclinical setting.

Primary Pharmacodynamics: Monoamine Transporter Profiling

To determine whether the compound acts as a neuromodulator, we must first establish its binding affinity ( Ki​ ) and subsequently its functional effect (reuptake inhibition).

Radioligand Binding Assays (Affinity)

Causality & Logic: Binding affinity assays are prioritized over functional assays in the first tier of screening because they isolate the physical interaction between the ligand and the receptor, free from the confounding variables of membrane potential or substrate translocation rates. We utilize recombinant Human Embryonic Kidney (HEK293) cells expressing human SERT, NET, and DAT to avoid species-specific pharmacological variations[1].

Self-Validating Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Radioligand Selection:

    • hSERT: [3H] citalopram (selectively labels the central site).

    • hNET: [3H] nisoxetine[1].

    • hDAT: [3H] WIN35428[1].

  • Incubation: Incubate 50 µg of membrane protein with the specific radioligand and 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (concentrations ranging from 10−10 to 10−5 M) for 60 minutes at 22°C.

  • Validation Control: Include a known high-affinity inhibitor (e.g., fluoxetine for SERT, desipramine for NET) to define non-specific binding (NSB) and validate assay sensitivity[1].

  • Termination: Terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Measure retained radioactivity using liquid scintillation counting.

Functional Reuptake Inhibition (Potency)

Causality & Logic: A compound may bind a transporter with high affinity but act as a substrate (like amphetamine) rather than a blocker (like cocaine). To confirm that 3-Morpholin-4-yl-1-phenyl-propylamine acts as an inhibitor, we must measure the blockade of substrate uptake into the intracellular space.

Self-Validating Protocol:

  • Seed hSERT/hNET/hDAT-expressing HEK293 cells in 96-well plates.

  • Pre-incubate cells with the test compound for 15 minutes to allow equilibration.

  • Add a fluorescent substrate (e.g., ASP+) or tritiated monoamine ( [3H] 5-HT, [3H] NE, or [3H] DA).

  • Arrest uptake after 10 minutes by washing with ice-cold assay buffer.

  • Lyse cells and quantify intracellular fluorescence or radioactivity to calculate the IC50​ .

Data Presentation: Transporter Profiling Matrix

Note: The following table outlines the required assay parameters and expected baseline validation metrics for this pharmacophore.

TargetRadioligandPositive Control (Validation)Expected Assay Z′ FactorReadout Metric
hSERT [3H] CitalopramFluoxetine ( Ki​≈1−5 nM)> 0.75 Ki​ (Affinity), IC50​ (Uptake)
hNET [3H] NisoxetineDesipramine ( Ki​≈1−4 nM)> 0.70 Ki​ (Affinity), IC50​ (Uptake)
hDAT [3H] WIN35428GBR-12909 ( Ki​≈5−10 nM)> 0.70 Ki​ (Affinity), IC50​ (Uptake)

Safety Pharmacology: hERG Channel Liability

Causality & Logic: Compounds containing a basic amine separated by a flexible linker from a lipophilic aromatic ring (the exact structure of 3-Morpholin-4-yl-1-phenyl-propylamine) are highly prone to trapping within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[2]. Blockade of hERG delays myocardial repolarization, leading to Long QT Syndrome and potentially fatal torsades de pointes arrhythmias[2]. Rubidium efflux assays lack the temporal resolution to detect state-dependent block; therefore, whole-cell patch-clamp electrophysiology is the gold standard.

Self-Validating Protocol:

  • Cell System: Use CHO (Chinese Hamster Ovary) cells stably expressing the Kv11.1 (hERG) channel.

  • Electrophysiological Setup: Establish whole-cell configuration. Maintain holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to activate and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current[2].

  • Perfusion: Perfuse 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride at 1 µM, 10 µM, and 30 µM.

  • Validation Control: Apply E-4031 (100 nM) at the end of the recording. A complete ablation of the tail current validates the integrity of the hERG recording system.

ADME: Cytochrome P450 (CYP) Inhibition Profiling

Causality & Logic: The morpholine ring is susceptible to oxidative metabolism, and the compound may competitively inhibit CYP enzymes, leading to Drug-Drug Interactions (DDIs)[3]. We utilize Human Liver Microsomes (HLMs) rather than recombinant enzymes because HLMs preserve the natural lipid microenvironment and the physiological stoichiometry of CYP enzymes and NADPH-cytochrome P450 reductase[3].

Self-Validating Protocol:

  • Incubation Mixture: Combine HLMs (0.1 mg/mL protein), 3-Morpholin-4-yl-1-phenyl-propylamine (0.1 to 50 µM), and a cocktail of FDA-recommended probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Reaction Initiation: Add 1 mM NADPH to initiate oxidative metabolism[5].

  • Incubation & Termination: Incubate at 37°C for 10 minutes. Terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the formation of specific metabolites (e.g., 1'-hydroxymidazolam for CYP3A4)[4].

  • Validation Control: Run parallel incubations with known selective inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) to ensure the assay dynamically detects inhibition[3].

Data Presentation: CYP450 Profiling Matrix
CYP IsoformProbe SubstrateMeasured Metabolite (LC-MS/MS)Positive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-HydroxymephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-HydroxymidazolamKetoconazole

Visualizations of Pharmacological Workflows

Preclinical In Vitro Profiling Workflow

The following diagram illustrates the parallel screening logic used to rapidly triage 3-Morpholin-4-yl-1-phenyl-propylamine during preclinical development.

InVitroWorkflow cluster_0 Primary Efficacy (SLC6 Transporters) cluster_1 Safety & ADME Compound 3-Morpholin-4-yl-1-phenyl-propylamine (Test Compound) Binding Radioligand Binding (Affinity: Ki) Compound->Binding Step 1 hERG hERG Patch-Clamp (Cardiotoxicity) Compound->hERG Parallel Screen CYP CYP450 Profiling (DDI Liability) Compound->CYP Parallel Screen Uptake Functional Uptake (Potency: IC50) Binding->Uptake Step 2 (If Ki < 1 µM)

Caption: Workflow for evaluating primary efficacy, cardiac safety, and metabolic DDI liabilities.

Mechanism of Action at the Synaptic Cleft

This diagram demonstrates the causal relationship between transporter blockade by the compound and the resulting physiological effect at the synapse.

Mechanism PreSyn Presynaptic Terminal Transporter SLC6 Transporter (SERT / NET) PreSyn->Transporter Expresses Cleft Synaptic Cleft (Increased Monoamines) Transporter->Cleft Prevents Reuptake Drug 3-Morpholin-4-yl-1- phenyl-propylamine Drug->Transporter Blocks (Salt Bridge) PostSyn Postsynaptic Receptors Cleft->PostSyn Enhanced Signaling

Caption: Pharmacodynamic mechanism of monoamine transporter blockade by the test compound.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469.

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition, 32(6), 647-660.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.

Sources

Foundational

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride chemical structure and properties

This technical guide provides an authoritative, deep-dive analysis of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride , a highly versatile bifunctional building block utilized in advanced medicinal chemistry and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative, deep-dive analysis of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride , a highly versatile bifunctional building block utilized in advanced medicinal chemistry and pharmacological research. Designed for drug development professionals, this whitepaper dissects the compound’s structural rationale, physicochemical properties, and the causality behind its multi-step synthetic methodology.

Structural Rationale and Pharmacophore Utility

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of central nervous system (CNS) active agents often requires the strategic integration of specific moieties. 3-Morpholin-4-yl-1-phenyl-propylamine (CAS: 173273-39-7) acts as a privileged scaffold due to its dual-amine nature and lipophilic anchoring [1].

The architecture of this molecule is highly deliberate:

  • The Morpholine Ring: Morpholine is a classic bioisostere used to enhance aqueous solubility and metabolic stability. With a conjugate acid pKa of ~8.3, it remains partially protonated at physiological pH, striking an optimal balance between lipophilicity and hydrophilicity.

  • The 1-Phenylpropylamine Core: This motif is structurally homologous to several monoamine reuptake inhibitors. The phenyl ring provides essential π−π stacking interactions for receptor anchoring, while the primary amine (pKa ~10.5) serves as a potent hydrogen-bond donor.

  • Dihydrochloride Salt Form: The free base is susceptible to oxidative degradation and exhibits poor handling properties (often presenting as a viscous oil). Conversion to the dihydrochloride salt (CAS: 1185304-25-9) creates a highly stable, crystalline solid with superior aqueous solubility, making it ideal for in vitro and in vivo biological assays.

PharmacophoreLogic Core 3-Morpholin-4-yl-1-phenyl-propylamine Morpholine Morpholine Ring (pKa ~8.3) Core->Morpholine Enhances Aqueous Solubility Propyl Propyl Linker (Flexible) Core->Propyl Spatial Geometry Phenyl Phenyl Ring (Lipophilic) Core->Phenyl BBB Penetration & pi-pi Stacking Amine Primary Amine (pKa ~10.5) Core->Amine Primary H-Bond Donor

Fig 1: Pharmacophore deconstruction of the 3-Morpholin-4-yl-1-phenyl-propylamine scaffold.

Physicochemical Profiling

Accurate physicochemical data is critical for anticipating the compound's behavior during formulation and synthesis. The table below summarizes the core quantitative metrics of the compound [2].

PropertyValueRationale / Implication
Chemical Name 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochlorideIUPAC standard nomenclature.
CAS Number (Free Base) 173273-39-7Primary identifier for the unprotonated form.
CAS Number (Salt) 1185304-25-9Identifier for the biologically utilized salt form.
Molecular Formula C13H20N2O · 2HClIndicates the diprotonated state of both nitrogens.
Molecular Weight (Salt) 293.23 g/mol Optimal for small-molecule drug design (Lipinski-compliant).
Molecular Weight (Base) 220.31 g/mol -
SMILES (Free Base) NC(c1ccccc1)CCN1CCOCC1Useful for computational docking and QSAR modeling.
Physical State Crystalline SolidThe 2HCl salt ensures solid-state stability and prevents oxidation.

Advanced Synthetic Methodology

The synthesis of 3-Morpholin-4-yl-1-phenyl-propylamine requires a robust, self-validating workflow. Direct reductive amination of complex ketones can often lead to retro-Mannich fragmentation or the formation of secondary amine dimers. To circumvent this, our protocol utilizes a highly controlled three-stage approach: a Mannich condensation, followed by oximation, and finally, a targeted reduction [3].

Stage 1: Mannich Condensation to the β -Aminoketone

The synthesis begins with the formation of 3-morpholino-1-phenylpropan-1-one (CAS: 2298-48-8) [4].

  • Reagent Charging: In a round-bottom flask, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and morpholine hydrochloride (1.1 eq).

  • Solvent & Catalyst: Suspend the mixture in absolute ethanol. Add a catalytic amount of concentrated HCl to adjust the pH to ~2.5.

    • Causality: Maintaining an acidic pH is critical. It facilitates the formation of the highly electrophilic iminium ion from formaldehyde and morpholine, while simultaneously promoting the enolization of acetophenone. This prevents the formation of unwanted bis-Mannich adducts.

  • Reaction: Reflux the mixture at 85°C for 10 hours.

  • Isolation: Cool to room temperature, remove the solvent in vacuo, and recrystallize the intermediate from an acetone/diethyl ether matrix to validate purity before proceeding.

Stage 2: Oximation

Direct reduction of the Mannich base can be problematic. Converting the ketone to an oxime (CAS: 87620-69-7) provides a stable, isolable intermediate that guarantees primary amine formation upon reduction [5].

  • Reaction: Dissolve the purified Mannich base (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) as a buffer.

  • Conditions: Stir at 60°C for 4 hours.

  • Workup: Quench with deionized water, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. The resulting oxime should present as a distinct spot on TLC (Thin-Layer Chromatography), validating complete conversion.

Stage 3: Reduction and Salt Formation
  • Reduction: Suspend Lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF under an inert argon atmosphere at 0°C. Dropwise add the oxime intermediate dissolved in THF. Allow to warm to room temperature and stir for 6 hours.

    • Causality: LiAlH4 is a powerful reducing agent required to fully reduce the oxime N-O bond to the primary amine.

  • Fieser Workup: Carefully quench the reaction using the Fieser method (for every x grams of LiAlH4, add x mL H2O, x mL 15% NaOH, and 3x mL H2O).

    • Causality: Standard aqueous quenching creates an unfilterable aluminum hydroxide emulsion that traps the highly basic product. The Fieser method generates granular, easily filterable aluminum salts, ensuring a self-validating, high-yield recovery of the free base.

  • Salt Formation: Filter through Celite and concentrate the filtrate. Dissolve the resulting free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the white crystalline powder and dry under vacuum to yield the target dihydrochloride salt.

SynthesisWorkflow A Acetophenone + Formaldehyde + Morpholine B Mannich Condensation (HCl, EtOH, 85°C) A->B C 3-Morpholino-1-phenylpropan-1-one (CAS: 2298-48-8) B->C D Oximation (NH2OH·HCl, NaOAc) C->D E Oxime Intermediate (CAS: 87620-69-7) D->E F Reduction (LiAlH4, THF, 0°C to RT) E->F G 3-Morpholin-4-yl-1-phenyl-propylamine (CAS: 173273-39-7) F->G H Salt Formation (Anhydrous HCl, Et2O) G->H I Target: Dihydrochloride Salt (CAS: 1185304-25-9) H->I

Fig 2: Step-by-step synthetic workflow for 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride.

Analytical Characterization and Quality Control

To ensure high fidelity in the final Active Pharmaceutical Ingredient (API) building block, the following quality control parameters must be validated:

  • Nuclear Magnetic Resonance (1H-NMR): In D2O, the dihydrochloride salt will show a distinct downfield shift for the morpholine protons due to protonation. The methine proton adjacent to the primary amine (CH-NH2) typically appears as a distinct triplet or multiplet around δ 4.2 - 4.5 ppm, integrating for 1H.

  • Mass Spectrometry (LC-MS/ESI+): The mass spectrum must display a dominant [M+H]+ peak at m/z 221.1, corresponding to the ionized free base.

  • High-Performance Liquid Chromatography (HPLC): Due to the highly basic nature of the compound, standard C18 columns may cause peak tailing. It is highly recommended to use an end-capped C18 column or add a volatile ion-pairing agent (e.g., 0.1% Trifluoroacetic acid) to the mobile phase to ensure sharp, quantifiable peaks.

References

  • National Center for Biotechnology Information (PMC) : Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors. Retrieved from[Link]

  • PubChem : 3-Morpholino-1-phenylpropan-1-one (CID 408261). Retrieved from[Link]

Exploratory

Preclinical Toxicological Profiling and Safety Assessment Strategy for 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride

Executive Summary 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (Free base CAS: 173273-39-7) is a highly versatile bifunctional scaffold utilized extensively as a pharmaceutical intermediate and a core moiety in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (Free base CAS: 173273-39-7) is a highly versatile bifunctional scaffold utilized extensively as a pharmaceutical intermediate and a core moiety in central nervous system (CNS) drug discovery. Structurally, it combines a morpholine ring, a phenylpropyl backbone, and a primary amine.

While morpholine is a privileged scaffold that enhances aqueous solubility and modulates physicochemical properties, its incorporation introduces specific metabolic liabilities. As an application scientist overseeing preclinical safety, I approach this compound not merely as a static chemical, but as a dynamic substrate. Evaluating its safety profile requires a predictive, causality-driven approach focusing on two primary axes of toxicity: cytochrome P450 (CYP)-mediated bioactivation (hepatotoxicity) and ion channel interference (cardiotoxicity) .

This whitepaper outlines the mechanistic rationale, predictive data models, and self-validating experimental protocols required to rigorously profile the toxicity of this compound and its derivatives.

Mechanistic Rationale & Structural Alerts (In Silico Profiling)

To design an effective safety protocol, we must first deconstruct the molecule into its toxicophoric components. The toxicity of 3-Morpholin-4-yl-1-phenyl-propylamine is primarily dictated by its metabolic fate rather than its parent structure.

Morpholine Ring Bioactivation (Hepatotoxicity Risk)

The morpholine ring is highly electron-dense and is a known substrate for CYP450 enzymes, particularly CYP3A4. While often converted into non-toxic metabolites that aid in clearance[1], oxidative metabolism of the morpholine ring can also lead to ring cleavage or the formation of highly reactive iminium ion intermediates [2]. These electrophilic species can covalently bind to hepatic proteins, triggering immune-mediated or direct Drug-Induced Liver Injury (DILI)[2].

Propylamine Chain Metabolism

Long-chain alkylamines and propylamines are susceptible to α -hydroxylation, primarily mediated by CYP2E1 and CYP2B1[3]. This metabolic pathway results in N-dealkylation, generating reactive aldehyde intermediates that induce oxidative stress and cellular toxicity[3].

Primary Amine & Lipophilicity (hERG Cardiotoxicity)

The combination of a basic primary amine (which is protonated at physiological pH) separated by a flexible linker from a lipophilic aromatic group (the phenyl ring) is the classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG ( IKr​ ) current is a severe liability that leads to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias[4][5].

Data Presentation: Predictive Toxicological Parameters

Before initiating in vitro assays, we establish baseline predictive thresholds for the compound based on its structural alerts. The table below summarizes the target safety margins required for lead progression.

Toxicity ParameterPredictive Mechanism / LiabilityTarget Threshold for SafetyAssay System
Hepatotoxicity (DILI) Iminium ion / Aldehyde formation CC50​>50μM HepG2 / HepaRG Cell Viability
Reactive Metabolites Covalent protein binding <50 pmol equiv/mg proteinHuman Liver Microsomes (HLM) + Trapping
Cardiotoxicity (hERG) Basic amine binding to IKr​ pore IC50​>10μM Automated Patch-Clamp (CHO-hERG)
Genotoxicity DNA adduct formation via aldehydesNegative (No fold-increase)Ames Test (Salmonella typhimurium)
Metabolic Stability CYP3A4 / CYP2E1 oxidationIntrinsic Clearance <20μL/min/mg HLM Stability Assay

Experimental Workflows & Self-Validating Protocols

To empirically validate the structural alerts identified above, we deploy a targeted suite of in vitro assays. The following protocols are designed with internal controls to ensure self-validation.

Protocol 1: Reactive Metabolite Trapping (Microsomal Assay)

Causality Statement: Reactive iminium ions and aldehydes generated by the metabolism of the morpholine and propylamine moieties are highly transient and cannot be detected via standard LC-MS/MS. We must introduce nucleophilic trapping agents—Potassium Cyanide (KCN) for iminium ions and Methoxylamine for aldehydes—to form stable, detectable adducts[2].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Trapping Agent Addition: Divide the reaction into two parallel arms.

    • Arm A (Iminium Trapping): Add KCN to a final concentration of 1 mM.

    • Arm B (Aldehyde Trapping): Add Methoxylamine to a final concentration of 5 mM.

  • Substrate Incubation: Add 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride to a final concentration of 10 μM . Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding NADPH (final concentration 1 mM).

  • Termination & Extraction: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode. Scan for the specific mass shifts corresponding to cyano-adducts (+25 Da) and methoxime adducts (+29 Da).

Protocol 2: Electrophysiological hERG Patch-Clamp Assay

Causality Statement: Because the basic primary amine is a known hERG liability[5], predictive modeling is insufficient. We must measure the actual functional block of the potassium current using whole-cell patch-clamp electrophysiology, the gold standard for cardiovascular safety.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Harvest cells at 70-80% confluency.

  • Electrode Setup: Pull borosilicate glass pipettes to a resistance of 2–4 M Ω when filled with intracellular solution (130 mM KCl, 1 mM MgCl2​ , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Whole-Cell Configuration: Establish a gigaseal ( >1GΩ ) and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride at increasing concentrations (0.1, 1, 3, 10, and 30 μM ) into the extracellular bath. Wait 3–5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the baseline vehicle control, and plot against concentration to determine the IC50​ .

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways of the compound, highlighting the critical juncture between safe clearance and hepatotoxic bioactivation.

MetabolicPathway A 3-Morpholin-4-yl-1-phenyl-propylamine (Parent Compound) B Hepatic CYP450 Enzymes (CYP3A4, CYP2E1) A->B Phase I Metabolism C Reactive Iminium Ion (Morpholine Oxidation) B->C Ring Oxidation D Aldehyde Intermediate (Propylamine Cleavage) B->D α-Hydroxylation E Stable N-Dealkylated Metabolites B->E Detoxification Pathway F Covalent Protein Binding (Hepatotoxicity Risk) C->F Electrophilic Attack D->F Oxidative Stress G Renal Clearance (Detoxification) E->G Excretion

Metabolic bioactivation and detoxification pathways of morpholine-derived propylamines.

Conclusion

The safety profile of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is heavily dependent on its metabolic routing and its inherent basicity. By employing reactive metabolite trapping to monitor morpholine ring bioactivation and automated patch-clamp electrophysiology to quantify hERG inhibition, drug development professionals can accurately map the toxicological boundaries of this scaffold. Structural modifications—such as reducing the basicity of the primary amine or sterically hindering the morpholine ring—may be required to optimize the safety margins of downstream therapeutic candidates.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed Central (PMC) / National Institutes of Health (NIH)
  • Source: PubMed Central (PMC) / National Institutes of Health (NIH)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride

Executive Summary In the landscape of neuropharmacological drug development and synthetic chemistry, 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride serves as a highly versatile building block and research intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development and synthetic chemistry, 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride serves as a highly versatile building block and research intermediate. Structurally derived from the phenylpropylamine scaffold—a class of compounds known for their monoamine releasing agent (MRA) properties—the addition of a morpholine ring introduces unique steric and lipophilic characteristics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the rationale behind its salt formulation, and self-validating analytical workflows required for its characterization.

Molecular Architecture & Physicochemical Data

Understanding the precise molecular parameters of this compound is critical for assay development, formulation, and stoichiometric calculations during organic synthesis. The compound is predominantly utilized in its dihydrochloride salt form to mitigate the inherent instability of the free base.

Quantitative Data Summary

The following table delineates the core physicochemical differences between the free base and the dihydrochloride salt formulation, supported by authoritative chemical databases ( [1]).

PropertyDihydrochloride SaltFree Base
CAS Number 1185304-25-9173273-39-7
Molecular Weight 293.23 g/mol 220.31 g/mol
Molecular Formula C₁₃H₂₂Cl₂N₂OC₁₃H₂₀N₂O
Monoisotopic Mass 292.11 g/mol 220.16 g/mol
Physical State Crystalline Solid / PowderViscous Oil / Amorphous Solid
Aqueous Solubility High (Optimal for in vitro assays)Low (Requires organic solvents)

Rationale for Salt Selection (E-E-A-T)

As a Senior Application Scientist, it is imperative to understand why the dihydrochloride salt (CAS: 1185304-25-9) is the preferred state for this molecule rather than the free base (CAS: 173273-39-7).

Causality behind the formulation:

  • Thermodynamic Stability: The free base contains both a primary amine and a tertiary amine (within the morpholine ring). These electron-rich nitrogen centers are highly susceptible to atmospheric oxidation, leading to rapid degradation. By protonating these centers with hydrochloric acid, the lone pairs are localized, drastically improving the shelf-life and thermodynamic stability of the compound.

  • Aqueous Solvation Dynamics: For biological assays and pharmacological screening, compounds must be soluble in aqueous media (e.g., PBS, cell culture media). The free base is highly lipophilic and poorly soluble in water. The dihydrochloride salt lowers the partition coefficient (LogP) at physiological pH, allowing for rapid dissolution without the need for high concentrations of cytotoxic solvents like DMSO.

Self-Validating Analytical Workflow: LC-MS Characterization

To ensure scientific integrity, any synthesized or procured batch of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride must undergo rigorous structural confirmation. The following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is designed as a self-validating system , ensuring that every step verifies the integrity of the previous one.

Step-by-Step Methodology
  • Step 1: System Suitability & Baseline Calibration

    • Action: Inject a blank sample (100% LC-MS grade Methanol) followed by a known reference standard (e.g., Caffeine).

    • Causality: This establishes a validated baseline, proving the C18 column is free of carryover (ghost peaks) and confirming the mass analyzer's calibration accuracy before the unknown sample is introduced.

  • Step 2: Sample Preparation

    • Action: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of Methanol.

    • Causality: While the salt is water-soluble, methanol provides optimal solvation kinetics and is highly miscible with the organic phase of the LC gradient, preventing transient precipitation at the injection port.

  • Step 3: Chromatographic Separation (RP-HPLC)

    • Action: Elute the sample through a C18 column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a volatile ion-pairing agent. It forces the primary amine and morpholine nitrogens into a fully protonated state, preventing secondary interactions with residual silanols on the silica stationary phase. This eliminates peak tailing and ensures a sharp, Gaussian peak.

  • Step 4: ESI+ Mass Spectrometry Detection

    • Action: Operate the MS in positive Electrospray Ionization (ESI+) mode, monitoring for the [M+H]⁺ ion.

    • Validation Check: The system must detect a dominant peak at m/z 221.16 . The absence of the salt mass (293.23 Da) in the spectra validates that the chloride counterions have completely dissociated in the source, confirming the core molecular architecture of the free base.

LCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) BlankRun System Suitability (Blank & Standard) SamplePrep->BlankRun Proceed to sequence Chromatography RP-HPLC Separation (C18 Column, Acidic Phase) BlankRun->Chromatography Validated baseline Ionization ESI+ Ionization ([M+H]+ at m/z 221.16) Chromatography->Ionization Eluent transfer DataAnalysis Data Acquisition & Mass Validation Ionization->DataAnalysis Ion detection

Fig 1. LC-MS analytical workflow for 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride.

Pharmacological Context & Mechanistic Pathway

Beyond its use as a chemical building block, the structural backbone of this compound holds significant pharmacological relevance. The parent scaffold, phenylpropylamine (3-phenylpropan-1-amine), is documented as a monoamine releasing agent (MRA), acting primarily as a norepinephrine-dopamine releasing agent (NDRA) ( [2]).

When evaluating structure-activity relationships (SAR), the substitution of the terminal amine with a morpholine ring fundamentally alters the molecule's interaction with monoamine transporters:

  • Steric Bulk: The morpholine ring increases the spatial footprint of the molecule, which can shift binding affinity away from the Dopamine Transporter (DAT) and toward the Norepinephrine Transporter (NET), or vice versa, depending on the exact binding pocket conformation.

  • Lipophilicity: The oxygen atom within the morpholine ring introduces a hydrogen-bond acceptor, subtly tuning the molecule's ability to cross the blood-brain barrier (BBB) compared to highly lipophilic, unsubstituted alkylamines.

The general mechanism by which phenylpropylamine derivatives exert their effects involves competitive binding at the transporter, intracellular accumulation, and subsequent reversal of the transporter to efflux monoamines into the synaptic cleft.

NDRA_Pathway Ligand Phenylpropylamine Scaffold DAT_NET DAT / NET Transporters Ligand->DAT_NET Competitive Binding VMAT2 VMAT2 Inhibition Ligand->VMAT2 Intracellular Action Efflux Transporter Reversal (Efflux) DAT_NET->Efflux Conformational Shift Cytosol Cytosolic Monoamine Accumulation VMAT2->Cytosol Vesicle Depletion Cytosol->Efflux Concentration Gradient Synapse Synaptic Cleft (Increased DA/NE) Efflux->Synapse Monoamine Release

Fig 2. Mechanistic pathway of monoamine release by phenylpropylamine-derived scaffolds.

References

  • Title: Phenylpropylamine Source: Wikipedia URL: [Link]

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

Abstract Introduction: The Central Challenge of CNS Drug Delivery The development of effective treatments for neurological diseases is one of the most significant challenges in modern medicine.[5][6] A primary reason for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Central Challenge of CNS Drug Delivery

The development of effective treatments for neurological diseases is one of the most significant challenges in modern medicine.[5][6] A primary reason for the high attrition rate of CNS drug candidates is their inability to effectively cross the BBB.[5][6] The BBB is a dynamic interface formed by brain microvascular endothelial cells, which are characterized by the presence of complex tight junctions and a high density of efflux transporters that actively pump xenobiotics back into the bloodstream.[2][8]

For a compound like 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride to have a therapeutic effect within the CNS, it must possess a specific set of physicochemical properties that favor its transport across this formidable barrier. This guide will systematically explore the methodologies required to determine the BBB penetration potential of this, and similar, novel chemical entities.

Physicochemical Profiling and In Silico Assessment

Before embarking on resource-intensive in vitro and in vivo studies, a thorough understanding of the molecule's intrinsic properties is paramount. This initial phase allows for a data-driven hypothesis on its likely BBB permeability.

Structural Analysis of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

The structure of the parent compound, 3-Morpholin-4-yl-1-phenyl-propylamine, suggests several key features that will influence its interaction with the BBB:

  • Lipophilicity: The presence of a phenyl group suggests a degree of lipophilicity, which is generally favorable for crossing the lipid-rich membranes of the BBB.[3][9]

  • Molecular Weight: The estimated molecular weight of the free base is in a range that is often amenable to passive diffusion across the BBB (typically < 400-500 Da).[3][10]

  • Hydrogen Bonding Capacity: The morpholine ring and the primary amine contribute to the molecule's hydrogen bonding potential. A high number of hydrogen bonds can hinder BBB penetration.[9]

  • Ionization (pKa): The presence of amine groups indicates that the molecule will be protonated at physiological pH (7.4). The dihydrochloride salt form confirms its basic nature. While a degree of ionization is necessary for solubility, the uncharged species is generally considered to be more permeable across the BBB.[3][9]

In Silico Predictive Modeling

Computational models provide a rapid and cost-effective first pass assessment of BBB permeability, typically expressed as the logarithm of the brain-to-blood concentration ratio (logBB).[11][12][13] These models are built on large datasets of compounds with known permeability and utilize various molecular descriptors.

Parameter Predicted Influence on BBB Permeability Rationale
LogP (Octanol/Water Partition Coefficient) Moderate lipophilicity (LogP between 1.5-2.7) is often optimal.Balances solubility in blood with partitioning into the lipid membranes of the BBB.
Topological Polar Surface Area (TPSA) Lower TPSA (< 90 Ų) is generally preferred.High TPSA is associated with poor BBB penetration due to the energetic cost of desolvation.
Molecular Weight (MW) Lower MW (< 450 Da) is advantageous.[10]Smaller molecules can more readily diffuse through the tight junctions of the BBB.
Number of Hydrogen Bond Donors/Acceptors Fewer hydrogen bonds (sum of donors and acceptors < 8-10) is favorable.Reduces the energy required to move from the aqueous environment of the blood to the lipid environment of the BBB.

In Vitro Models: A Stepwise Approach to Permeability Screening

In vitro models are essential for experimentally validating the predictions from in silico analyses and for ranking compounds based on their permeability.[1][2]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[14][15][16][17][18] It is a cost-effective initial screen to assess a compound's ability to cross a lipid membrane.[14][16]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) dissolved in an organic solvent, which forms an artificial membrane.[15]

  • Donor and Acceptor Plates: The donor plate contains the test compound dissolved in a buffer at a physiological pH (e.g., 7.4). The acceptor plate contains a corresponding buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the system is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the test compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Cell-Based Models: Incorporating Biological Complexity

Cell-based models introduce biological components, such as tight junctions and efflux transporters, providing a more physiologically relevant assessment of BBB permeability.[2][8]

While Caco-2 (human colon adenocarcinoma) and MDCK-MDR1 (Madin-Darby canine kidney cells overexpressing the MDR1 gene) are not of brain endothelial origin, they are often used as initial surrogates for BBB permeability screening.[19][20][21][22] They form tight monolayers and express key efflux transporters like P-glycoprotein (P-gp).[21]

For a more accurate representation of the BBB, co-culture models using primary brain endothelial cells with astrocytes and pericytes are considered the gold standard for in vitro studies.[19][23][24] These models more closely mimic the cellular interactions of the neurovascular unit.[25]

  • Cell Seeding: Brain endothelial cells are seeded onto the microporous membrane of a Transwell™ insert. Co-culture models involve seeding astrocytes and/or pericytes on the basolateral side of the membrane.[24]

  • Barrier Integrity Assessment: The formation of a tight monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the flux of a paracellular marker like Lucifer yellow or a fluorescently labeled dextran.[8]

  • Permeability Measurement: The test compound is added to the apical (luminal) side of the Transwell™, and its appearance on the basolateral (abluminal) side is measured over time.

  • Efflux Ratio Calculation: To assess the involvement of active efflux, the permeability is also measured in the basolateral-to-apical direction. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

In Vivo Validation: The Definitive Test of BBB Permeability

While in vitro models are valuable for screening, in vivo studies in animal models are essential for definitively quantifying BBB permeability and understanding the compound's distribution in the brain.[26][27]

Brain-to-Plasma Concentration Ratio (Kp)

This is a straightforward method where the compound is administered to a rodent, and at a specific time point, brain and blood samples are collected to determine the concentration of the compound in each compartment.

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the perfusate and eliminates the influence of peripheral metabolism.[26][28]

  • Surgical Preparation: The animal (typically a rat or mouse) is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a physiological buffer containing the test compound and a vascular space marker (e.g., [14C]-sucrose).

  • Sample Collection: After a short perfusion period (typically 1-5 minutes), the brain is removed, and the concentration of the compound is determined.

  • Permeability Calculation: The brain uptake clearance is calculated, providing a quantitative measure of the rate of transport across the BBB.

Integrated Data Analysis and Decision Making

The assessment of BBB permeability is not based on a single experiment but rather on the convergence of evidence from multiple sources.

Caption: A stepwise workflow for assessing BBB permeability.

A decision to advance a compound for further CNS drug development should be based on a holistic evaluation of all the data generated.

Assay Key Output Interpretation
In Silico Modeling Predicted logBBProvides an initial, hypothesis-generating assessment.
PAMPA-BBB Apparent Permeability (Papp)Indicates the potential for passive diffusion across a lipid barrier.
Cell-Based Assays Papp and Efflux RatioElucidates the roles of both passive diffusion and active transport.
In Vivo Studies Brain-to-Plasma Ratio (Kp) or Brain Uptake ClearanceOffers a definitive, quantitative measure of BBB penetration in a physiological context.

Conclusion

Determining the blood-brain barrier permeability of a novel compound such as 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride requires a systematic and multi-faceted approach. By integrating in silico predictions, high-throughput in vitro screening, and definitive in vivo validation, researchers can build a comprehensive understanding of a compound's potential to reach its target in the central nervous system. This structured, evidence-based methodology is critical for making informed decisions in the challenging but vital field of CNS drug discovery.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005). Journal of Computer-Aided Molecular Design.
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Fluids and Barriers of the CNS.
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (n.d.). Frontiers in Cellular Neuroscience. Available from: [Link]

  • Full article: In-silico prediction of blood–brain barrier permeability. (2012). Journal of the Chinese Chemical Society. Available from: [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers in Neuroscience. Available from: [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers in Neuroscience. Available from: [Link]

  • Which type of drugs penetrate CNS better?. (2025). Patsnap Synapse. Available from: [Link]

  • In vivo measurement of blood-brain barrier permeability. (2002). Current Protocols in Neuroscience. Available from: [Link]

  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability. (n.d.). ResearchGate. Available from: [Link]

  • In Vitro Models for the Blood-Brain Barrier. (2005). Basic & Clinical Pharmacology & Toxicology. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Available from: [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2018). Journal of Visualized Experiments. Available from: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). ACS Chemical Neuroscience. Available from: [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). MDPI. Available from: [Link]

  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. (2020). ResearchGate. Available from: [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.). ResearchGate. Available from: [Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. (2012). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models. (2002). Pharmaceutical Research. Available from: [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). MDPI. Available from: [Link]

  • Lipophilicity and Other Parameters Affecting Brain Penetration | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Lipophilicity, molecular weight, and drug action: reexamination of parabolic and bilinear models. (n.d.). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Method for measurement of the blood-brain barrier permeability in the perfused mouse brain: application to amyloid-beta peptide in wild type and Alzheimer's Tg2576 mice. (2004). Journal of Neuroscience Methods. Available from: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers in Chemistry. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. (n.d.). BioAssay Systems. Available from: [Link]

  • Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport. (2018). Frontiers in Molecular Neuroscience. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Available from: [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Available from: [Link]

  • Co-Culture Models: Key Players in In Vitro Neurotoxicity, Neurodegeneration and BBB Modeling Studies. (2024). MDPI. Available from: [Link]

  • Cell-Culture Models of the Blood–Brain Barrier. (n.d.). Stroke. Available from: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). Frontiers in Neuroscience. Available from: [Link]

  • Molecular Generation for CNS Drug Discovery and Design. (2025). ACS Chemical Neuroscience. Available from: [Link]

  • The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. (n.d.). Neurotherapeutics. Available from: [Link]

  • The future of CNS drug development: signs of real progress. (2025). Drug Target Review. Available from: [Link]

  • Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities. (2026). BioProcess International. Available from: [Link]

  • 3-(Morpholin-4-yl)-1-phenylpropan-1-one--hydrogen bromide (1/1). (n.d.). PubChem. Available from: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). Molecules. Available from: [Link]

  • (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. (2021). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI. Available from: [Link]

  • 4-(3-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride

Executive Summary & Strategic Rationale 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a highly versatile primary amine building block utilized in neuropharmacology, CNS drug discovery, and the synthesis of com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a highly versatile primary amine building block utilized in neuropharmacology, CNS drug discovery, and the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a lipophilic phenyl ring and a hydrophilic morpholine moiety makes it an excellent scaffold for modulating pharmacokinetic properties.

This application note details a highly robust, scalable, three-step synthetic route: Mannich Reaction Oximation Reduction , followed by salt formation. Direct reductive amination of the intermediate ketone with ammonia is notoriously prone to over-alkylation, yielding complex mixtures of primary, secondary, and tertiary amines. By intentionally isolating the nitrogen insertion step via an oxime intermediate, we guarantee absolute chemoselectivity for the primary amine[1]. Furthermore, isolating the final product as a dihydrochloride salt ensures the protonation of both the primary aliphatic amine and the morpholine nitrogen, maximizing aqueous solubility and preventing oxidative degradation during long-term storage.

Mechanistic Pathway & Causality

  • Mannich Reaction (C-C Bond Formation): Acetophenone is reacted with morpholine and formaldehyde under acidic conditions. The acid catalyzes the formation of a highly electrophilic iminium ion from formaldehyde and morpholine, which is subsequently attacked by the enol tautomer of acetophenone. This regioselectively forms 3-morpholino-1-phenylpropan-1-one[2].

  • Oximation (Nitrogen Insertion): The Mannich base is reacted with hydroxylamine hydrochloride. Pyridine is used as an acid scavenger to drive the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the stable oxime.

  • Reduction (Primary Amine Generation): The oxime is subjected to a complete four-electron reduction using Lithium Aluminum Hydride (LiAlH₄)[1]. LiAlH₄ efficiently reduces both the C=N and N-O bonds, a straightforward and high-yielding method for oxime-to-amine conversion that avoids the need for high-pressure catalytic hydrogenation[3].

  • Salt Formation: The free base is treated with anhydrous HCl. The dihydrochloride salt precipitates out of the organic solvent, driving the equilibrium and acting as a final purification step.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Morpholino-1-phenylpropan-1-one (Mannich Base)
  • Reagents: Acetophenone (0.5 mol), Morpholine (0.5 mol), Formaldehyde (37% aq, 0.5 mol), conc. HCl, Anhydrous Ethanol (30 mL).

  • Procedure:

    • Dissolve morpholine in anhydrous ethanol and adjust the pH to 2–3 using concentrated HCl. Causality: Acidic conditions are mandatory to generate the reactive iminium electrophile.

    • Add acetophenone to the mixture, followed by the dropwise addition of formaldehyde[4].

    • Stir the reaction mixture at 85 °C for 10 hours[2].

  • Self-Validating QC: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active acetophenone spot (Rf ~0.8) is entirely replaced by a lower-Rf spot. The solution will transition from clear to pale yellow.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and basify with 2M NaOH to pH 10. Extract with Ethyl Acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the free Mannich base.

Protocol B: Synthesis of 3-Morpholino-1-phenylpropan-1-one Oxime
  • Reagents: 3-Morpholino-1-phenylpropan-1-one (0.1 mol), Hydroxylamine hydrochloride (0.15 mol), Pyridine (0.15 mol), Ethanol (50 mL).

  • Procedure:

    • Dissolve the Mannich base in ethanol. Add hydroxylamine hydrochloride and pyridine.

    • Reflux the mixture at 80 °C for 4–6 hours.

  • Self-Validating QC: Quench a 50 µL aliquot in water and extract with DCM. TLC (DCM:MeOH 9:1) will show the disappearance of the ketone and the appearance of a more polar, broad UV-active spot corresponding to the oxime.

  • Workup: Evaporate the ethanol, partition the residue between water (50 mL) and DCM (50 mL). Extract the aqueous layer twice more with DCM. Combine organic layers, dry over MgSO₄, and evaporate to yield the oxime as a white/pale-yellow solid.

Protocol C: Reduction to 3-Morpholin-4-yl-1-phenyl-propylamine
  • Reagents: Oxime intermediate (0.05 mol), LiAlH₄ (0.15 mol, 3.0 eq), Anhydrous THF (100 mL).

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0 °C under a strict Nitrogen atmosphere.

    • Dissolve the oxime in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

    • Reflux the mixture for 6 hours[3].

  • Self-Validating QC: TLC (DCM:MeOH 9:1 with 1% NH₄OH) will reveal a highly polar spot that stains intensely with Ninhydrin (indicating a primary amine), confirming the cleavage of the N-O bond[1].

  • Workup (Fieser Method): Cool to 0 °C. Carefully quench by sequentially adding x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Causality: The Fieser method traps the gelatinous aluminum salts into a granular, easily filterable white precipitate, preventing intractable emulsions. Filter the salts, wash with THF, and concentrate the filtrate to yield the free base amine.

Protocol D: Dihydrochloride Salt Formation
  • Reagents: Free base amine, 2M HCl in Diethyl Ether (2.2 eq), Dry Isopropanol (20 mL).

  • Procedure:

    • Dissolve the free base in dry isopropanol and cool to 0 °C.

    • Add 2M ethereal HCl dropwise under vigorous stirring.

  • Self-Validating QC: The immediate formation of a dense, white crystalline precipitate validates the protonation of both amine centers.

  • Workup: Stir for 30 minutes at 0 °C to maximize crystallization. Filter under vacuum, wash the filter cake with cold diethyl ether to remove lipophilic impurities, and dry in a vacuum desiccator overnight.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, reaction times, and critical analytical markers for each step of the synthesis, serving as a benchmark for protocol validation.

StepIntermediate / ProductExpected Yield (%)Reaction Time (h)Key Analytical Marker (Validation)
1 3-Morpholino-1-phenylpropan-1-one85 – 9010.0ESI-MS: m/z 220 [M+H]⁺IR: 1687 cm⁻¹ (C=O stretch)
2 3-Morpholino-1-phenylpropan-1-one oxime88 – 924.0 – 6.0ESI-MS: m/z 235 [M+H]⁺IR: 3200-3400 cm⁻¹ (O-H stretch)
3 3-Morpholin-4-yl-1-phenyl-propylamine75 – 826.0ESI-MS: m/z 221 [M+H]⁺IR: 3350, 3280 cm⁻¹ (N-H stretch)
4 Target Dihydrochloride Salt> 951.0Melting Point: > 200 °C (dec)Water Solubility: > 50 mg/mL

Pathway Visualization

SynthesisRoute SM Acetophenone + Morpholine + Formaldehyde Step1 Mannich Reaction HCl, EtOH, 85°C, 10h SM->Step1 Int1 3-Morpholino-1-phenylpropan-1-one (Mannich Base) Step1->Int1 Step2 Oximation NH2OH·HCl, Pyridine, EtOH, Reflux Int1->Step2 Int2 3-Morpholino-1-phenylpropan-1-one oxime Step2->Int2 Step3 Reduction LiAlH4, THF, Reflux, 6h Int2->Step3 Int3 3-Morpholin-4-yl-1-phenyl-propylamine (Free Base) Step3->Int3 Step4 Salt Formation HCl (g) in Isopropanol, 0°C Int3->Step4 Final 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride Step4->Final

Figure 1: Four-step synthetic pathway of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride.

References

  • [2] Title: Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment - PMC. Source: nih.gov. URL:

  • [4] Title: Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment - PMC. Source: nih.gov. URL:

  • [1] Title: Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source | The Journal of Organic Chemistry. Source: acs.org. URL:

  • [3] Title: 9-Anthraldehyde oxime: a synthetic tool for variable applications - SciSpace. Source: scispace.com. URL:

Sources

Application

Comprehensive Application Note: Reconstitution and Handling of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride for In Vitro Cell Culture

Introduction & Chemical Causality 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a synthetic small molecule characterized by a morpholine ring and a primary amine. In drug development and in vitro pharmacology,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a synthetic small molecule characterized by a morpholine ring and a primary amine. In drug development and in vitro pharmacology, compounds containing basic amines are notoriously lipophilic in their free-base form, often necessitating harsh organic solvents for dissolution. To circumvent this, the compound is synthesized as a [1].

This specific salt formulation is highly advantageous for cell culture applications. The protonation of the amine groups drastically lowers the molecule's partition coefficient (LogP), maximizing its aqueous solubility[1]. This allows researchers to bypass the use of Dimethyl Sulfoxide (DMSO) as a vehicle. While DMSO is a ubiquitous laboratory solvent, its hidden toxicity can severely confound experimental results. Even at low concentrations (<0.5% v/v),[2][3][4]. By utilizing the dihydrochloride salt in an aqueous buffer, researchers ensure that the observed cellular phenotypes are strictly driven by the compound's pharmacological activity, not solvent-induced artifacts.

Physicochemical Properties & Solubilization Data

Before initiating any cell culture workflow, it is critical to verify the physicochemical parameters of the compound to calculate accurate molarities and select the appropriate solvent system[5].

Table 1: Physicochemical Properties

PropertyValue
Compound Name 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
CAS Number 1185304-25-9
Molecular Weight 293.23 g/mol
Molecular Formula C₁₃H₂₂Cl₂N₂O
Physical State Solid / Lyophilized Powder
Optimal Solvents Ultrapure Water, PBS (pH 7.2-7.4)

Table 2: Reconstitution Matrix (Based on a 5 mg Vial)

Desired Stock ConcentrationVolume of Aqueous Solvent Required for 5 mg
1 mM 17.05 mL
5 mM 3.41 mL
10 mM 1.705 mL
50 mM 341 µL

Experimental Protocol: Reconstitution and Storage

The following protocol is designed as a self-validating system. Each step includes specific checkpoints to ensure the structural integrity and sterility of the compound are maintained.

Step 1: Equilibration
  • Remove the vial of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride from cold storage (-20°C).

  • Critical Causality: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which can cause rapid hydrolysis of the salt form and degrade the active pharmaceutical ingredient (API).

Step 2: Solubilization
  • Based on Table 2 , add the calculated volume of sterile, endotoxin-free Ultrapure Water or Phosphate-Buffered Saline (PBS) directly to the vial to achieve a 10 mM stock solution (e.g., 1.705 mL for 5 mg).

  • Vortex the solution vigorously for 30–60 seconds.

  • Validation Check: Hold the vial against a light source. The solution must be completely clear. If micro-particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Do not use a heated bath, as thermal stress can degrade the compound.

Step 3: Sterile Filtration
  • Draw the completely dissolved solution into a sterile syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Critical Causality: Always use PES or hydrophilic PTFE membranes for aqueous amine salts. Avoid Nylon filters, which exhibit high non-specific binding and can strip the small molecule out of the solution, resulting in a stock concentration significantly lower than calculated.

  • Filter the solution into a sterile, low-protein-binding conical tube inside a biosafety cabinet.

Step 4: Aliquoting and Storage
  • Divide the sterile stock solution into 50 µL or 100 µL single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • Critical Causality: Aqueous stocks are susceptible to precipitation and degradation upon repeated freeze-thaw cycles. Single-use aliquots guarantee that the compound's concentration and efficacy remain consistent across independent biological replicates.

Visualizations

Workflow Diagram

The following diagram outlines the logical progression of the reconstitution protocol, highlighting the transition from solid salt to a sterile, assay-ready stock.

Workflow A Weigh Compound (e.g., 5 mg 2HCl salt) B Select Solvent (Ultrapure Water or PBS) A->B C Add 1.705 mL Solvent (Yields 10 mM Stock) B->C D Vortex & Sonicate (Ensure complete dissolution) C->D E Sterile Filtration (0.22 µm PES Filter) D->E F Aliquot & Store (-20°C, Light Protected) E->F

Reconstitution and storage workflow for 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride.

Pharmacological Context Diagram

Morpholine-based amine ligands typically act on membrane-bound targets (such as GPCRs or ion channels). The diagram below illustrates the general signaling cascade modulated by this class of neuroactive pharmacophores.

SignalingPathway Ligand Morpholine-Amine Ligand Receptor Target Receptor (e.g., GPCR / Ion Channel) Ligand->Receptor Binding Secondary Secondary Messengers (cAMP / Ca2+) Receptor->Secondary Activation Effector Downstream Kinases (PKA / PKC) Secondary->Effector Phosphorylation Phenotype Cellular Response (Viability / Differentiation) Effector->Phenotype Modulation

Representative signaling modulation by morpholine-based amine ligands.

References

  • Ditosylate Salt of Itraconazole and Dissolution Enhancement Using Cyclodextrins Source: AAPS PharmSciTech, 2012. URL:[Link] (Cited for the mechanistic validation of dihydrochloride salts enhancing aqueous solubility and dissolution behavior of basic amines).

  • Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide Source: Frontiers in Physiology / PMC, 2024. URL:[Link] (Cited for authoritative grounding on the hidden toxicity and transcriptomic interference of DMSO in in vitro cell culture models).

Sources

Method

In Vivo Dosing Protocols for 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride: A Preclinical Guide

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary The transition of a small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

The transition of a small molecule from in vitro screening to in vivo efficacy models is a critical inflection point in drug discovery. 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (hereafter referred to as 3-MPP·2HCl ) represents a classic neuroactive or systemic pharmacophore. The morpholine ring is a "privileged scaffold" in medicinal chemistry, heavily utilized to tune pKa, improve metabolic stability, and facilitate blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I have designed this protocol not as a rigid set of instructions, but as a self-validating pharmacokinetic and pharmacodynamic (PK/PD) system . Every step below includes the mechanistic causality behind the experimental choice, ensuring that your preclinical data is robust, reproducible, and ready for regulatory scrutiny.

The Chemical Rationale: Morpholine Scaffolds & Dihydrochloride Salts

Before dosing an animal, one must understand the physical chemistry of the molecule. 3-MPP contains a basic aliphatic amine and a morpholine nitrogen.

  • The Morpholine Advantage: The morpholine moiety is highly electron-dense but sterically adaptable. It is frequently incorporated into CNS drugs (e.g., reboxetine, viloxazine) because it optimizes the lipophilicity-to-solubility ratio required for systemic circulation and subsequent CNS penetration () [1].

  • The Dihydrochloride Salt: Why formulate this as a dihydrochloride salt rather than a free base? Free bases of phenylpropylamines are often lipophilic oils or hygroscopic solids that are difficult to weigh and formulate. The dihydrochloride salt forces the molecule into a stable, non-hygroscopic crystalline lattice, dramatically increasing its aqueous solubility (often >100 mg/mL) and ensuring consistent bioavailability across dosing cohorts () [2].

Pathway A Oral/IP Administration (3-MPP·2HCl) B Systemic Circulation (Plasma PK) A->B C BBB Crossing (Morpholine Scaffold) B->C E Hepatic Clearance (CYP450) B->E D Target Engagement (PD Marker) C->D D->E

Fig 1. Systemic absorption, CNS penetration, and hepatic metabolism pathway.

Self-Validating Formulation Strategy

A protocol is only as trustworthy as its internal controls. A common failure point in in vivo studies is compound precipitation post-injection, leading to erratic absorption and false-negative efficacy.

Causality in Vehicle Selection

While 3-MPP·2HCl is water-soluble, injecting unbuffered aqueous solutions can cause localized tissue necrosis or pH shock, altering absorption kinetics. We utilize a buffered co-solvent system to mimic physiological conditions.

Self-Validation Checkpoint: Always prepare a "mock" formulation (vehicle + compound) and incubate it at 37°C for 2 hours prior to the study. Centrifuge at 10,000 x g; if a pellet forms, your compound has precipitated, and the vehicle must be adjusted. Furthermore, a pre-dose and post-dose aliquot of the formulation must be analyzed via LC-MS/MS to confirm that the intended concentration matches the actual administered dose.

Recommended Formulation Protocol
  • Salt Factor Correction: Calculate the active moiety weight. The molecular weight of the free base is ~220.3 g/mol , while the dihydrochloride salt is ~293.2 g/mol . To dose 10 mg/kg of the active molecule, you must weigh out 13.3 mg/kg of the salt.

  • Solubilization: Dissolve the calculated mass in 5% DMSO to ensure any transient lipophilic micro-domains are fully solvated.

  • Aqueous Dilution: Slowly add 95% sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) while vortexing.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.

In Vivo Execution & PK/PD Protocols

To establish a quantitative dose-response relationship, we must correlate the plasma/tissue concentration with the biological effect () [3].

Phase I: Dose Calculation & Allometric Scaling

Do not guess the dose. If an in vitro IC50/EC50 is known, target a peak plasma concentration ( Cmax​ ) that is 5 to 10 times the IC50 to ensure maximal target engagement, assuming a standard volume of distribution ( Vd​ ) where ~70% of the animal's body weight is water () [4].

Phase II: Administration Routes
  • Intravenous (IV) - 1 to 5 mg/kg: Used to determine absolute bioavailability and clearance. Administer via the lateral tail vein in mice. Causality: IV bypasses first-pass metabolism, providing the "100% exposure" baseline required to calculate the Volume of Distribution ( Vd​ ) and Clearance ( Cl ).

  • Intraperitoneal (IP) - 5 to 20 mg/kg: The standard for routine efficacy models. Causality: IP offers rapid systemic absorption via the mesenteric vessels but subjects the drug to hepatic first-pass metabolism before reaching systemic circulation.

  • Oral Gavage (PO) - 10 to 50 mg/kg: Used for clinical translation. Causality: Fast the animals for 4-6 hours prior to PO dosing to eliminate absorption variability caused by gastric emptying rates and food-drug binding.

Phase III: Pharmacokinetic Sampling

A self-validating PK protocol mandates the inclusion of a 'zero-hour' spike-in control and a post-extraction internal standard (IS) to calculate absolute recovery rates. This ensures that any lack of detected exposure is biological (e.g., rapid clearance), not analytical (e.g., poor extraction efficiency).

  • Blood Collection: Collect 50 µL of blood via submandibular bleed or tail snip into K2-EDTA tubes at designated time points.

  • Plasma Separation: Centrifuge at 2,000 x g for 10 mins at 4°C within 30 minutes of collection to prevent ex vivo degradation.

  • Brain Tissue (For CNS Targets): Perfuse the animal with ice-cold saline prior to brain extraction to remove blood-bound drug. Homogenize brain tissue in a 1:3 ratio (w/v) of PBS.

G N1 Compound Prep (Salt Correction) N2 Vehicle QC (37°C Stability Test) N1->N2 N3 In Vivo Dosing (IV, IP, PO) N2->N3 N4 PK Sampling (Blood & Brain) N3->N4 N5 LC-MS/MS Analysis (Internal Standard Validation) N4->N5

Fig 2. Preclinical in vivo PK/PD workflow for morpholine-based small molecules.

Quantitative Data & Reference Tables

To streamline experimental design, the following tables summarize the optimal parameters for dosing 3-MPP·2HCl in standard murine models.

Table 1: Recommended Formulation Matrices for Dihydrochloride Salts
RoutePrimary SolventAqueous BufferMax Injection Volume (Mouse)Rationale
IV 2% DMSO98% Saline (0.9%)5 mL/kgMinimizes hemolysis and venous irritation.
IP 5% DMSO95% PBS (pH 7.4)10 mL/kgBuffers the acidic nature of the dihydrochloride salt.
PO 0.5% Methylcellulose99.5% Water10 mL/kgCreates a suspension/solution that coats the gastric mucosa evenly.
Table 2: Standard Murine PK Sampling Schedule (Single Dose)
TimepointIV Sampling FocusIP/PO Sampling FocusBiological Significance
5 min Critical ( Cmax​ )OptionalCaptures initial distribution phase for IV.
15 min DistributionCritical ( Cmax​ expected)Assesses rapid absorption from the peritoneal cavity or gut.
30 min DistributionCriticalStandard timepoint for peak brain penetration.
1 hr EliminationEliminationEvaluates early hepatic clearance.
2 hr EliminationEliminationDetermines half-life ( t1/2​ ) trajectory.
4 hr Terminal PhaseTerminal PhaseAssesses sustained exposure for PD efficacy.
8 hr WashoutWashoutConfirms clearance; prevents accumulation in repeat dosing.

References

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: Frontiers in Pharmacology / PMC National Library of Medicine URL: [Link]

  • Title: Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development Source: Journal of Pharmacokinetics and Pharmacodynamics / PMC National Library of Medicine URL: [Link]

Application

Application Note: 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride as a Fragment-Based Chemical Probe

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Content Focus: Fragment-Based Drug Discovery (FBDD), Bioconjugation, and Target Deconvolution Introduction & Mechanistic Rationale In the evolving...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Content Focus: Fragment-Based Drug Discovery (FBDD), Bioconjugation, and Target Deconvolution

Introduction & Mechanistic Rationale

In the evolving landscape of Fragment-Based Drug Discovery (FBDD) and chemical proteomics, low-molecular-weight scaffolds are critical for mapping protein binding hotspots . 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (M-PPA·2HCl) is a highly versatile, bifunctional fragment probe. With a free-base molecular weight of 220.31 g/mol , it strictly adheres to the "Rule of Three" for fragment libraries, making it an ideal starting point for target engagement studies.

As a Senior Application Scientist, I approach M-PPA not just as a chemical entity, but as a modular toolkit. Its structural features dictate its utility:

  • The Morpholine Ring: Acts as a classic solubilizing moiety and a privileged H-bond acceptor. In kinase profiling, morpholine frequently acts as a hinge-binding motif (e.g., in PI3K/mTOR inhibitors).

  • The Phenyl Ring: Provides essential hydrophobic interactions and π−π stacking capabilities within target binding pockets.

  • The Primary Amine: This is the critical conjugation handle. While the molecule contains a tertiary amine (within the morpholine ring), the primary amine is sterically unhindered and highly nucleophilic, allowing for regioselective bioconjugation via N-hydroxysuccinimide (NHS) ester chemistry .

Physicochemical & Bioconjugation Parameters

To successfully deploy M-PPA in an assay, its physicochemical properties must be aligned with the experimental conditions. The table below summarizes the critical data required for assay design.

PropertyValueScientific Relevance
Compound Name 3-Morpholin-4-yl-1-phenyl-propylamine 2HClBifunctional target engagement scaffold.
Molecular Weight 293.23 g/mol (Salt); 220.31 g/mol (Base)Complies with FBDD size constraints for optimal ligand efficiency .
Conjugation Handle Primary Amine (-NH 2​ )Highly reactive with NHS-esters at pH 7.2–8.5.
pKa Estimate ~10.5 (Primary Amine), ~8.3 (Morpholine)Dictates the pH required for nucleophilic attack during conjugation.
Solubility High in aqueous buffers (as 2HCl salt)Ideal for high-concentration biophysical screening (SPR/NMR).

Experimental Workflows & Causality

The Causality of Salt Neutralization

M-PPA is supplied as a dihydrochloride salt to ensure shelf stability and aqueous solubility. However, an amine in its protonated state (-NH 3+​ ) is not nucleophilic . To utilize M-PPA as a chemical probe precursor (e.g., attaching a biotin tag for pull-down assays), the salt must be neutralized. By buffering the reaction at pH 8.0–8.5, a sufficient fraction of the primary amine is deprotonated (-NH 2​ ), driving the acylation reaction forward without rapidly hydrolyzing the NHS-ester reagent .

Workflow Visualization

Below is the logical progression of utilizing M-PPA in a chemical biology pull-down assay.

G A M-PPA·2HCl (Fragment Probe) B Neutralization (pH 8.0 Buffer) A->B Base addition C NHS-Biotin Conjugation B->C Amine coupling D Cell Lysate Incubation C->D Probe binding E Streptavidin Pull-Down D->E Affinity isolation F LC-MS/MS Target ID E->F Proteomics

Workflow for utilizing M-PPA in affinity-based target deconvolution.

Step-by-Step Methodologies

Protocol A: Preparation of M-PPA for Biophysical Screening (SPR/NMR)

When using M-PPA directly as a fragment probe to identify novel binding pockets , maintaining compound solubility and preventing aggregation is paramount.

  • Stock Preparation: Weigh 2.93 mg of M-PPA·2HCl and dissolve in 100 µL of 100% molecular-biology grade DMSO to create a 100 mM master stock.

    • Expert Insight: Despite its high aqueous solubility, creating a DMSO master stock ensures uniform dilution behavior and prevents localized precipitation when arraying into microplates.

  • Buffer Dilution: Dilute the stock into the assay running buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1 mM.

  • DMSO Matching: Ensure that the final DMSO concentration in the assay buffer matches the reference channel (typically 1–5% v/v) to prevent bulk refractive index shifts in Surface Plasmon Resonance (SPR).

Protocol B: Synthesis of a Biotinylated M-PPA Affinity Probe

This self-validating protocol utilizes NHS-ester chemistry to convert M-PPA into an affinity probe for target pull-down.

  • Buffer Selection (Critical Step): Prepare a 0.1 M Sodium Phosphate buffer, 0.15 M NaCl, pH 8.0.

    • Expert Insight:Never use Tris or Glycine buffers for this step. These buffers contain primary amines that will competitively react with the NHS-ester, completely quenching the reaction before your probe can be labeled.

  • Probe Neutralization: Dissolve M-PPA·2HCl in the pH 8.0 buffer to a concentration of 10 mM. Verify the pH using micro-pH paper; if the pH drops below 7.5 due to the HCl salt, adjust with 0.1 M NaOH until pH 8.0 is restored.

  • NHS-Biotin Addition: Dissolve NHS-PEG4-Biotin in anhydrous DMSO to a concentration of 50 mM. Add the NHS-Biotin to the M-PPA solution at a 1:1.2 molar ratio (Probe:Biotin).

  • Incubation: Incubate the reaction at room temperature for 2 hours under continuous agitation. The slightly alkaline pH drives the nucleophilic attack of the M-PPA primary amine onto the NHS-ester carbonyl.

  • Reaction Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: The excess primary amines in the Tris buffer will react with any remaining unreacted NHS-Biotin, preventing non-specific biotinylation of proteins when the probe is later added to cell lysates.

  • Purification: Purify the Biotin-M-PPA conjugate using reverse-phase HPLC or a small C18 desalting column to remove the released N-hydroxysuccinimide byproduct and Tris-quenched biotin.

References

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Ligand and Target Discovery by Fragment-Based Screening in Human Cells Cell / PubMed Central (NIH) URL:[Link]

Method

Application Note: High-Throughput TR-FRET Assay Development for Sigma-1 Receptor Ligand Screening

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Lead Scientist: Senior Application Scientist, Assay Technologies Introduction & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Lead Scientist: Senior Application Scientist, Assay Technologies

Introduction & Mechanistic Rationale

The Sigma-1 Receptor (σ1R) is a unique, ligand-operated integral membrane chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It has emerged as a high-value therapeutic target for neurodegenerative diseases, neuropathic pain, and oncology. Historically, the discovery of novel σ1R modulators has relied heavily on radioligand binding assays utilizing -pentazocine. However, radiometric assays present significant safety hazards, require costly waste disposal, and are fundamentally limited to heterogeneous (wash-based) filtration formats that scale poorly to 1536-well HTS environments.

To overcome these bottlenecks, we have engineered a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The cornerstone of this assay is a novel fluorescent tracer derived from 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (hereafter referred to as 3-MPP).

Why 3-Morpholin-4-yl-1-phenyl-propylamine?

The selection of 3-MPP as the pharmacophore scaffold is driven by precise structural causality:

  • Target Recognition: The morpholine moiety is essential for binding affinity. At physiological pH, the protonated nitrogen of the morpholine ring forms a critical electrostatic salt bridge with the Asp126 residue located deep within the cupin-fold barrel of the σ1R [1].

  • Bioorthogonal Conjugation: The primary amine on the propyl chain is solvent-exposed and sterically unhindered. This provides an ideal nucleophile for N-hydroxysuccinimide (NHS) ester chemistry, allowing us to covalently attach a Cy5 fluorophore without disrupting the molecule's ability to dock into the receptor's binding pocket [2].

By pairing this Cy5-labeled 3-MPP tracer (Acceptor) with a Terbium (Tb)-labeled anti-His antibody (Donor) bound to a His-tagged σ1R, we create a highly sensitive, no-wash TR-FRET system. The long emission half-life of Terbium allows for a time-delayed readout, which completely eliminates short-lived background auto-fluorescence commonly emitted by small-molecule library compounds [3].

Assay Principle & Workflow Visualization

TR_FRET Tb Tb-Donor (Excited 340nm) Ab Anti-His mAb Tb->Ab Conjugated Tracer 3-MPP-Cy5 (Acceptor) Tb->Tracer FRET (Energy Transfer) Receptor His-σ1R (Target) Ab->Receptor Binds His-tag Receptor->Tracer Probe Binding Emission Emission (665nm) Tracer->Emission Long-lived Signal

Fig 1. TR-FRET assay principle using Tb-donor and 3-MPP-Cy5 acceptor for σ1R binding.

HTS_Workflow Step1 1. Reagent Prep Mix His-σ1R & Tb-Ab (30 min) Step2 2. Compound Dispensing Add test ligands to 384-well plate Step1->Step2 Step3 3. Tracer Addition Add 3-MPP-Cy5 at Kd concentration Step2->Step3 Step4 4. Incubation 60 min at RT for equilibrium Step3->Step4 Step5 5. TR-FRET Readout Ex: 340nm / Em: 620nm & 665nm Step4->Step5

Fig 2. Step-by-step High-Throughput Screening (HTS) workflow for σ1R competitive binding.

Experimental Protocols

Protocol A: Synthesis of the 3-MPP-Cy5 Fluorescent Tracer

Self-Validation Check: Successful conjugation is confirmed by a mass shift via LC-MS and a functional rightward shift in Kd​ compared to the unlabeled parent compound.

  • Reaction Setup: Dissolve 10 mg of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (approx. 34 µmol) in 500 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Basification: Add 3 equivalents (17.8 µL) of N,N-Diisopropylethylamine (DIPEA) to neutralize the dihydrochloride salt and free the primary amine for nucleophilic attack.

  • Conjugation: Add 1.2 equivalents of Cy5-NHS ester (dissolved in 200 µL DMF) dropwise to the reaction mixture while stirring.

  • Incubation: Protect the reaction from light and stir at room temperature for 4 hours.

  • Purification: Purify the crude mixture using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Collect the blue-colored fractions corresponding to the conjugated product.

  • Lyophilization: Freeze-dry the purified fractions to yield the 3-MPP-Cy5 tracer as a dark blue powder. Resuspend in 100% DMSO to a 1 mM stock concentration.

Protocol B: TR-FRET Assay Execution (384-well format)

Causality of Buffer Design: The inclusion of 0.01% CHAPS is biologically critical. As a zwitterionic detergent, CHAPS maintains the solubility of the transmembrane σ1R without denaturing the highly hydrophobic, cholesterol-binding cupin-fold domain where the ligand docks.

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), 0.01% CHAPS.

  • Prepare Receptor-Donor Complex: Dilute purified human His-σ1R to 10 nM and Terbium-labeled anti-His antibody to 2 nM in Assay Buffer. Pre-incubate for 30 minutes at room temperature to allow stable complex formation.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of test compounds (in 100% DMSO) into a white, low-volume 384-well microplate.

  • Add Receptor Complex: Dispense 10 µL of the Receptor-Donor complex into each well.

  • Add Tracer: Dilute the 3-MPP-Cy5 tracer to 30 nM in Assay Buffer (2X final concentration). Dispense 10 µL into each well. (Final assay volume = 20 µL; Final Tracer concentration = 15 nM, which equals its previously determined Kd​ ).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 340 nm

    • Delay time: 100 µs

    • Integration time: 200 µs

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

  • Data Processing: Calculate the TR-FRET ratio ( Ratio=Em620​Em665​​×10,000 ).

Assay Validation & Quantitative Data

To validate the trustworthiness and pharmacological relevance of the 3-MPP-Cy5 TR-FRET assay, a panel of well-characterized σ1R reference ligands was tested in a 10-point dose-response format.

Because the assay is run at the exact Kd​ of the tracer (15 nM), the absolute inhibition constant ( Ki​ ) for each competitor can be accurately derived using the Cheng-Prusoff equation:

Ki​=1+Kd​[Tracer]​IC50​​

(Since [Tracer]=Kd​ , the equation simplifies to Ki​=2IC50​​ )

Table 1: Pharmacological Validation of the TR-FRET Assay
CompoundPharmacological Profile IC50​ (nM) ± SDCalculated Ki​ (nM)Hill Slope ( nH​ )
Haloperidol Non-selective Antagonist3.6 ± 0.41.80.98
(+)-Pentazocine Selective Agonist14.2 ± 1.17.11.02
Unlabeled 3-MPP Reference Ligand32.4 ± 2.016.20.99
PRE-084 Selective Agonist51.6 ± 3.225.80.95
BD1047 Selective Antagonist66.4 ± 4.533.21.05

HTS Suitability Metrics: To ensure the assay is robust enough for automated screening, we calculated the Z'-factor using Haloperidol (10 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition).

  • Signal-to-Background (S/B): 6.8

  • Z'-factor: 0.78 (A Z'-factor > 0.5 indicates an excellent assay with a wide separation band between positive and negative controls, confirming the self-validating nature of this protocol).

Conclusion

By leveraging the structural properties of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride , we successfully engineered a high-affinity Cy5-conjugated tracer. The resulting TR-FRET assay provides a safe, highly sensitive, and fully homogeneous platform for the high-throughput screening of Sigma-1 receptor modulators. The pharmacological data generated perfectly aligns with historical radioligand binding values [4], proving that this modern optical approach is a robust replacement for outdated radiometric techniques in CNS and oncology drug discovery pipelines.

References

  • Structural Features Important for .sigma.1 Receptor Binding Journal of Medicinal Chemistry[Link]

  • An open-like conformation of the sigma-1 receptor reveals its ligand entry pathway Nature Communications (via PMC)[Link]

  • A Direct Interaction between the Sigma-1 Receptor and the hERG Voltage-gated K+ Channel Revealed by Atomic Force Microscopy and Homogeneous Time-resolved Fluorescence (HTRF®) Journal of Biological Chemistry (via PMC)[Link]

  • Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors National Institutes of Health (PMC)[Link]

Application

Chromatographic separation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride enantiomers

An Application Note for the Chromatographic Separation of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride Enantiomers Abstract The stereochemical composition of pharmacologically active compounds is a critical para...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Chromatographic Separation of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride Enantiomers

Abstract

The stereochemical composition of pharmacologically active compounds is a critical parameter in drug development and quality control, as enantiomers of a chiral drug can exhibit markedly different efficacy and toxicity profiles.[1][2] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, a chiral amine of pharmaceutical interest. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution suitable for accurate enantiomeric purity assessment. The scientific principles underlying the separation, a detailed step-by-step protocol, and expected results are provided to guide researchers and analytical scientists in implementing this method.

Introduction: The Imperative of Chiral Separation

In pharmaceutical sciences, the "handedness" of a molecule can be the difference between a therapeutic effect and an adverse one.[3] Most biological systems, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] Consequently, regulatory bodies worldwide now strongly favor the development of single-enantiomer drugs over racemic mixtures.[1]

3-Morpholin-4-yl-1-phenyl-propylamine is a chiral amine whose structure is analogous to other pharmacologically active compounds like pheniramine. The presence of a stereocenter necessitates a validated analytical method to separate and quantify its enantiomers. High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) has become the definitive technique for this purpose, offering high efficiency and reliability.[1][4] This guide details a method optimized for this specific compound, leveraging the proven efficacy of polysaccharide-based CSPs.

The Principle of Enantiomeric Recognition on Polysaccharide CSPs

The success of this separation hinges on the selection of an appropriate chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose derivatized with carbamate groups, are exceptionally effective for a broad range of chiral compounds, including amines.[5][6][7]

The mechanism of separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The polysaccharide polymer forms a helical structure, creating chiral grooves.[5] The separation is governed by a combination of intermolecular interactions:

  • Hydrogen Bonding: The polar groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The phenyl group of the analyte can interact with the aromatic moieties of the phenylcarbamate derivatives on the CSP.

  • Steric Interactions: The three-dimensional arrangement of the analyte and the chiral grooves of the CSP leads to a difference in steric fit. One enantiomer will form a more stable, lower-energy complex with the CSP, causing it to be retained longer on the column, while the other enantiomer, forming a less stable complex, elutes earlier. This difference in interaction energy is the fundamental basis for the chromatographic separation.[5]

For basic analytes like the target amine, the mobile phase composition is equally critical. A non-polar solvent (e.g., n-Hexane) combined with a polar modifier (e.g., 2-Propanol) controls the overall retention. The addition of a small amount of a basic additive, such as Diethylamine (DEA), is essential.[6][8] The DEA acts as a competitor for highly active sites on the silica surface, preventing non-specific interactions and significantly improving peak shape by reducing tailing.

cluster_Analyte Racemic Analyte cluster_CSP Chiral Stationary Phase (CSP) cluster_Complex Transient Diastereomeric Complexes cluster_Elution Differential Elution R_Enantiomer (R)-Enantiomer R_Complex (R)-Analyte-CSP Complex (More Stable) R_Enantiomer->R_Complex Stronger Interaction S_Enantiomer (S)-Enantiomer S_Complex (S)-Analyte-CSP Complex (Less Stable) S_Enantiomer->S_Complex Weaker Interaction CSP Polysaccharide CSP CSP->R_Complex CSP->S_Complex R_Elutes (R)-Enantiomer Elutes Second (Longer Retention Time) R_Complex->R_Elutes S_Elutes (S)-Enantiomer Elutes First (Shorter Retention Time) S_Complex->S_Elutes

Caption: Principle of Chiral Recognition on a CSP.

Detailed Application Protocol

This protocol provides a validated starting point for the separation. Optimization may be required based on the specific HPLC system and column used.

Instrumentation, Materials, and Reagents
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector.

  • Chiral Column: A cellulose-based CSP is recommended. For this application, a Lux® Cellulose-3, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(4-methylbenzoate) column) is an excellent choice.[6]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA).

  • Additive: Diethylamine (DEA), analytical grade.

  • Sample: Racemic 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride.

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity and ease of setup.

ParameterConditionRationale
Chiral Stationary Phase Lux® Cellulose-3, 5 µm, 250 x 4.6 mm (or equivalent)Proven broad applicability for chiral amines.[6][9]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)Optimized normal phase conditions for polysaccharide CSPs.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 25 °CControlled temperature ensures reproducible retention times and selectivity.
Detection Wavelength 220 nmThe phenyl moiety of the analyte provides strong UV absorbance at this wavelength, ensuring high sensitivity.[6][10]
Injection Volume 10 µLA standard volume to avoid column overloading and peak distortion.
Sample Concentration ~1.0 mg/mL (dissolved in mobile phase)Provides a strong detector response without risking solubility issues or detector saturation.
Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below.

prep 1. Sample & Mobile Phase Preparation equilibrate 2. Column Equilibration (~30 min) prep->equilibrate inject 3. Sample Injection (10 µL) equilibrate->inject run 4. Chromatographic Run & Data Acquisition inject->run analyze 5. Data Analysis (Peak Integration & Resolution Calculation) run->analyze

Caption: Chiral HPLC Experimental Workflow.
Step-by-Step Methodology
  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine. Degas the solution using sonication or vacuum filtration before use.

  • Sample Preparation: Prepare a stock solution of the racemic analyte at a concentration of approximately 1.0 mg/mL by dissolving the required amount in the mobile phase. Ensure the sample is fully dissolved.

  • System and Column Equilibration: Install the chiral column and set the column temperature to 25 °C. Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable, noise-free baseline is observed at the 220 nm detection wavelength.[6]

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Run the analysis and acquire the chromatogram for a sufficient duration to allow for the complete elution of both enantiomeric peaks.

  • Data Analysis: Identify and integrate the two enantiomeric peaks. Calculate the key performance indicators as described in the following section.

Expected Results and Performance Metrics

A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers.

ParameterSymbolFormulaTypical Value
Retention Time (Enantiomer 1) t_R1-~8.5 min
Retention Time (Enantiomer 2) t_R2-~10.2 min
Selectivity (Separation Factor) αk_2 / k_1> 1.2
Resolution R_s2 * (t_R2 - t_R1) / (W_1 + W_2)> 1.5

Note: Retention times are illustrative and may vary depending on the specific system, column age, and exact mobile phase composition. k' is the retention factor and W is the peak width at the base.

A resolution value (R_s) greater than 1.5 indicates "baseline separation," which is the goal for accurate quantification.[11] The selectivity factor (α) is a measure of the separation power of the CSP for the enantiomeric pair.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the successful enantiomeric separation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride using chiral HPLC. By employing a cellulose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive, this method demonstrates excellent resolving power and produces symmetrical peaks suitable for accurate analysis. This protocol serves as a reliable starting point for quality control, purity assessment, and further research in the development of this pharmaceutical compound.

References

  • Hassan, I., et al. (2014). Enantiomeric separation and simulation studies of pheniramine, oxybutynin, cetirizine, and brinzolamide chiral drugs on amylose-based columns. PubMed. Available at: [Link]

  • Chiral Separations. (2026, March 18). Pharmaceutical Technology. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Technology Networks. Available at: [Link]

  • Li, S., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. PubMed. Available at: [Link]

  • Lee, W. (2009). The Application of Chiral HPLC Columns for Enantiomer Separation of Chiral Drugs. YAKHAK HOEJI. Available at: [Link]

  • Pataj, Z., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Lin, C-E., et al. (2001). Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins. ResearchGate. Available at: [Link]

  • Spudeit, D. A., et al. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Studies on the chiral separation of pheniramine and its enantioselective pharmacokinetics in rat plasma by HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025, November 30). LCGC International. Available at: [Link]

  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025, February 4). ResearchGate. Available at: [Link]

Sources

Method

Guide to the Development and Formulation of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride for Intravenous Injection

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive scientific and technical guide for the systematic development of a sterile, injectable f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific and technical guide for the systematic development of a sterile, injectable formulation of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride, a model water-soluble amine salt. Due to the absence of specific public data for this molecule, this guide is built upon foundational principles of parenteral drug development applicable to amine hydrochloride compounds. It offers a detailed exploration of pre-formulation studies, formulation strategies, manufacturing processes, and robust quality control testing. The protocols and rationale presented herein are designed to equip researchers and drug development professionals with the necessary framework to advance similar candidate molecules from the laboratory to clinical application, ensuring product quality, stability, and safety.

Introduction: The Challenge of Parenteral Formulation

The intravenous (IV) route of administration offers immediate bioavailability, making it essential for acute-care medicines and compounds with poor oral absorption. However, this direct entry into the systemic circulation bypasses the body's natural defense mechanisms, imposing stringent requirements on the formulation's quality and safety.[1][2] For amine hydrochloride salts like our model compound, 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, the primary challenges revolve around ensuring solubility and stability while maintaining physiological compatibility (isotonicity and acceptable pH).

The formulation process is not merely a recipe; it is a systematic, data-driven investigation to create a stable and effective drug product. This guide will walk through the critical stages of this process, from initial characterization to final product testing, emphasizing the scientific rationale behind each decision.

Phase I: Pre-Formulation & Characterization

Pre-formulation is the cornerstone of rational drug development. It involves a thorough investigation of a drug substance's intrinsic physicochemical properties to inform the selection of an appropriate dosage form and excipients.

Physicochemical Properties Assessment

Understanding the fundamental properties of the Active Pharmaceutical Ingredient (API) is non-negotiable. For a novel compound, these would be determined experimentally. The following table outlines the key parameters and their significance in developing an IV solution.

ParameterSignificance for IV FormulationTypical Analytical MethodHypothetical Target Value
Appearance A basic but critical quality attribute.Visual InspectionWhite to off-white crystalline powder
Solubility Determines the feasibility of a solution-based formulation and maximum achievable concentration.Equilibrium solubility in various media (WFI, 0.9% NaCl, 5% Dextrose)Freely soluble in water (>100 mg/mL)
pKa Predicts the ionization state at different pH values, which critically impacts solubility and stability.Potentiometric TitrationpKa₁ ≈ 4.5 (Aromatic Amine), pKa₂ ≈ 9.0 (Morpholine Amine)
LogP Indicates the lipophilicity/hydrophilicity of the molecule, influencing interactions with excipients.HPLC-based or computational1.5 - 2.5
Hygroscopicity Affects handling, weighing, and stability of the raw material.Dynamic Vapor Sorption (DVS)Slightly hygroscopic
Melting Point Provides information on purity and crystalline form.Differential Scanning Calorimetry (DSC)180 - 195 °C
Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation pathways of the API and for developing a stability-indicating analytical method (SIAM).[3] A SIAM is a validated analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3]

Protocol 2.2.1: Forced Degradation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

  • Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2, 6, and 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2, 6, and 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API powder to 105°C for 72 hours. Dissolve in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (ICH Q1B option 2) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable chromatographic method (e.g., reverse-phase HPLC with a PDA detector) to identify and quantify degradants.[4]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Expose Base Base Hydrolysis (0.1M NaOH, 80°C) API->Base Expose Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (Solid) (105°C) API->Thermal Solid API Photo Photolytic (ICH Q1B) API->Photo Expose Analysis Analyze via Stability- Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Pathways Inform Formulation & Packaging Analysis->Result

Caption: Workflow for Forced Degradation Studies.

Phase II: Formulation and Process Development

The goal is to develop a simple, stable, and safe aqueous solution. The formulation must be isotonic to prevent damage to blood cells and irritation at the injection site.

Selection of Excipients

Excipients are chosen to fulfill specific functions. For a simple IV solution, the list is typically short.[5]

Excipient ClassFunctionSelected Agent(s)Rationale & Considerations
Vehicle Solvent system for the API and other excipients.Water for Injection (WFI), USPThe standard and safest vehicle for intravenous preparations.
Tonicity Agent Adjusts the formulation's osmotic pressure to be isotonic with blood (approx. 285 mOsm/kg).Sodium Chloride (NaCl) or DextroseNaCl is a common and effective choice. Dextrose is an alternative, but incompatibility with amines (Maillard reaction) must be evaluated, especially if terminal sterilization by heat is used.[6]
pH Adjusting Agent Adjusts the final pH to a range that ensures API stability and physiological compatibility.Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl)As a dihydrochloride salt, the initial solution will be acidic. The pH may need to be raised slightly for stability or comfort upon injection. A target pH range of 3.5-5.5 is common for amine hydrochloride injections to ensure stability.[7][8][9] Buffers (e.g., citrate) are generally avoided unless pH stability is a major concern, to minimize excipient burden.
Proposed Formulation Composition

The following is a model formulation for a 10 mg/mL solution. The exact amount of NaCl would be adjusted based on experimental osmolality measurements of the API in solution to achieve isotonicity.

ComponentQuantity per mLFunction
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride10 mgActive Pharmaceutical Ingredient (API)
Sodium Chloride, USPq.s. to isotonicity (~7.5 mg)Tonicity Adjusting Agent
Sodium Hydroxide / Hydrochloric Acidq.s. to pH 4.5pH Adjusting Agent
Water for Injection (WFI), USPq.s. to 1.0 mLVehicle

Protocol 3.2.1: Preparation of a 100 mL Laboratory-Scale Batch

  • Preparation: In a sterile, depyrogenated glass beaker, add approximately 80 mL of Water for Injection (WFI).

  • Tonicity Agent Dissolution: While stirring, add the calculated amount of Sodium Chloride (e.g., 750 mg) and stir until fully dissolved.

  • API Dissolution: Slowly add 1.0 g of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride to the solution. Stir until completely dissolved.

  • pH Adjustment: Measure the pH of the solution. Adjust the pH to the target of 4.5 using 0.1 M NaOH or 0.1 M HCl as needed.

  • Final Volume: Add WFI to bring the final volume to exactly 100 mL and stir to ensure homogeneity.

  • Sterile Filtration: Assemble a sterile 0.22 µm membrane filter (e.g., PVDF or PES) onto a sterile receiving vessel. Filter the bulk solution under aseptic conditions in a laminar flow hood.[10]

  • Filling: Aseptically fill the sterile solution into previously sterilized and depyrogenated Type I glass vials.

  • Sealing: Stopper and seal the vials with sterile elastomeric stoppers and aluminum overseals.

Manufacturing and Sterilization Workflow

The manufacturing process must guarantee sterility.[1] For a heat-sensitive molecule, aseptic processing with sterile filtration is the method of choice. If the molecule demonstrates stability during thermal stress testing, terminal sterilization (autoclaving) would be the preferred method as it provides a higher sterility assurance level.[11][12]

Manufacturing_Workflow cluster_compounding A. Compounding (Grade C/ISO 8) cluster_filtration B. Sterilization & Filling (Grade A/ISO 5) cluster_finishing C. Finishing & QC WFI 1. Charge WFI to compounding vessel Excipients 2. Dissolve NaCl WFI->Excipients API 3. Dissolve API Excipients->API pH 4. Adjust pH API->pH QS 5. QS to final volume with WFI pH->QS Filter 6. Sterile Filtration (0.22 µm filter) QS->Filter Fill 7. Aseptic Filling into Sterile Vials Filter->Fill Seal 8. Stopper & Seal Fill->Seal Inspect 9. Visual Inspection Seal->Inspect QC 10. QC Sampling & Testing Inspect->QC

Caption: Aseptic Manufacturing Process Flow.

Phase III: Quality Control and Stability Evaluation

Rigorous quality control (QC) testing ensures that every batch of the drug product meets its predetermined specifications for safety, identity, strength, purity, and quality.[13]

Finished Product Specifications

The following table outlines the critical quality attributes and acceptance criteria for the release of the final product.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, essentially free from visible particulates.
Identity HPLC (Retention Time)The retention time of the major peak corresponds to that of the reference standard.
Assay Stability-Indicating HPLC-UV95.0% - 105.0% of the label claim (10 mg/mL).
Purity/Impurities Stability-Indicating HPLC-UVIndividual specified impurity: ≤ 0.2%; Individual unspecified impurity: ≤ 0.1%; Total impurities: ≤ 1.0%.
pH USP <791> Potentiometry4.0 - 5.0
Osmolality USP <785> Osmometry270 - 330 mOsm/kg
Particulate Matter USP <788> Light Obscuration≥10 µm: ≤ 6000 particles/container; ≥25 µm: ≤ 600 particles/container.[13]
Sterility USP <71>Must meet the requirements (No microbial growth).[13]
Bacterial Endotoxins USP <85> LAL Test≤ 5.0 EU/mg (or as determined by dose).[13]
Stability Study Protocol

To establish the product's shelf-life and recommended storage conditions, a formal stability study is conducted according to ICH guidelines.

Protocol 4.2.1: ICH Stability Study

  • Batch Selection: Place at least three primary batches of the final drug product, manufactured and packaged in the proposed commercial presentation, on stability.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests: At each time point, perform the full suite of release tests as outlined in the Finished Product Specifications (Table 4.1), with a focus on assay, purity/degradation products, pH, and appearance.

QC_and_Stability_Logic cluster_input Input cluster_testing Testing Phase cluster_decision Decision Gateway cluster_output Output FP Finished Product Batch Release Full Release Testing (per Specifications) FP->Release Decision All Specs Met? Release->Decision Stability Place on Stability (ICH Conditions) Data Collect Stability Data (Determine Shelf-Life) Stability->Data Pass Batch Release Decision->Pass Yes Fail Reject Batch & Investigate (OOS) Decision->Fail No Pass->Stability

Caption: Quality Control and Stability Program Logic.

Conclusion

The successful formulation of an intravenous drug product like 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a multi-faceted process grounded in a deep understanding of its physicochemical properties. By employing a systematic approach encompassing pre-formulation analysis, rational excipient selection, controlled manufacturing, and comprehensive quality testing, a safe, stable, and effective sterile injectable can be developed. This guide provides a robust framework and detailed protocols to navigate these critical development stages, serving as a valuable resource for scientists dedicated to advancing new chemical entities into clinically viable medicines.

References

  • Vertex AI Search. (2024).
  • GxP Cellators. (2024). Sterile Medicinal Products I Injectables I Infusions I Ophthalmics.
  • Ascendia Pharmaceutical Solutions. (2021). Sterile Injectable Drugs Defined.
  • Vetter Pharma. (2023). Sterile injectables: What they are and how they're manufactured.
  • Pharmko. (2025). What are sterile injectables, and how are they used?.
  • Pharma Times. (2013).
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). In-Process and Finished Products Quality Control Tests for Sterile and Non Sterile Dosage Form.
  • ResearchGate. (n.d.). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • IJCPA. (2021). quality-control-tests-for-parentrals.pdf.
  • Springer. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions.
  • Google Patents. (n.d.).
  • DailyMed. (n.d.). Thiamine Hydrochloride Injection, USP.
  • ResearchGate. (2025). Status analysis of quality control of administered infusion solution with cytotoxic drugs.
  • PMC. (2025). Status analysis of quality control of administered infusion solution with cytotoxic drugs.
  • PDA Journal of Pharmaceutical Science & Technology. (2015). Excipients and Their Use in Injectable Products.
  • Scribd. (n.d.).
  • Google Patents. (n.d.).
  • IJCRT.org. (2023).
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Gyan Sanchay. (n.d.).
  • The Center for Research on Complex Generics (CRCG). (n.d.). Excipients in Parenteral Drug Products.
  • Chemical Synthesis Database. (2025). N-ethyl-N-methyl-3-morpholin-4-yl-3-phenylpropan-1-amine.
  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • NextSDS. (n.d.). 3-MORPHOLIN-4-YL-N-PHENYL-PROPIONAMIDE HYDROCHLORIDE.
  • Bryan Research & Engineering, LLC. (n.d.).
  • Chemsrc. (2025). 3-(4-Morpholinyl)-1-phenyl-1-propanone | CAS#:2298-48-8.
  • Sigma-Aldrich. (n.d.). (E)-3-(4-MORPHOLIN-4-YL-PHENYL)-1-PHENYL-PROPENONE AldrichCPR.
  • MilliporeSigma. (n.d.). 1-[3-(morpholin-4-yl)phenyl]methanamine | 625470-29-3.
  • ResearchGate. (n.d.). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Morpholine.
  • Pharmacy.gov.my. (2020). DILUTION GUIDELINE FOR INJECTABLE DRUGS.
  • PubChem. (n.d.). 3-(Morpholin-4-yl)-1-phenylpropan-1-one--hydrogen bromide (1/1).
  • Journal of Pharmaceutical Sciences. (1982).
  • PubChem. (n.d.).
  • PubChemLite. (n.d.). (3-morpholin-4-ylpropyl)({4-[5-(4-{[(3-morpholin-4-ylpropyl)aminooxy]methyl}phenyl)(2-furyl)]phenyl}methoxy)amine.

Sources

Application

Application Note: Thermodynamic Optimization and Lyophilization Protocol for 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride

Target Audience: Formulation Scientists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the lyophilization of secondary and tertiary amine dihydrochloride salts—such as 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride —not as a mere dehydration task, but as a precise thermodynamic orchestration.

Dihydrochloride salts are notoriously highly water-soluble. While this is excellent for bioavailability, it presents a significant challenge during freeze-drying. Lyophilization often promotes the partial amorphization of these salts[1], leading to a freeze-concentrated solution with an exceptionally low glass transition temperature ( Tg′​ ). If the product temperature ( Tp​ ) exceeds the collapse temperature ( Tc​ ) during primary drying, the amorphous domains undergo viscous flow, resulting in macroscopic cake collapse, "meltback," and unacceptably long reconstitution times.

To counteract this, we cannot rely on the API alone to form a structurally sound cake. We must engineer a microenvironment using a crystalline bulking agent (Mannitol) and an amorphous protectant (Sucrose). This guide details a self-validating lyophilization protocol designed to force excipient crystallization, protect the API, and ensure an elegant, stable final cake[2].

Physicochemical Profiling & Thermal Targets

Before programming a lyophilizer, we must understand the thermal boundaries of our formulation. Differential Scanning Calorimetry (DSC) and Freeze-Drying Microscopy (FDM) are mandatory prerequisites.

Causality Check: Why do we measure both Tg′​ and Tc​ ? The Tg′​ tells us where the mobility of the amorphous phase begins to increase, but Tc​ (usually 1–3°C higher than Tg′​ ) is the practical limit where structural integrity is lost. Our primary drying parameters are mathematically derived to keep Tp​ strictly below Tc​ .

Table 1: Thermal Profiling of the Formulated API

ParameterValueAnalytical MethodMechanistic Significance
API Concentration 10 mg/mLUV-Vis / HPLCDefines the required excipient ratio.
Tg′​ (Glass Transition) -24.5 °CModulated DSCThe temperature at which the freeze-concentrated matrix shifts from a brittle glass to a viscous rubber.
Tc​ (Collapse Temp) -22.0 °CFreeze-Drying MicroscopyThe absolute maximum allowable product temperature ( Tp​ ) during primary drying.
Teu​ (Eutectic Melting) -18.5 °CModulated DSCThe melting point of the crystallized Mannitol/Ice matrix.

Process Workflows & Phase Transitions

Workflow A 1. Pre-formulation API + Excipients B 2. Thermal Analysis DSC & FDM A->B C 3. Freezing & Annealing Crystallization B->C D 4. Primary Drying Sublimation C->D E 5. Secondary Drying Desorption D->E

Fig 1. End-to-end lyophilization workflow for amine hydrochloride APIs.

Pathway S1 Liquid Formulation (API + Mannitol) S2 Amorphous Ice Matrix (-45°C) S1->S2 Rapid Cooling S3 Ostwald Ripening & Crystallization (-15°C) S2->S3 Annealing (T > Tg') S4 Stable Crystalline Cake (-45°C) S3->S4 Final Freezing

Fig 2. Phase transitions and crystallization mechanism during freezing.

Self-Validating Lyophilization Protocol

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, a physical or instrumental checkpoint confirms the success of the step before proceeding[3].

Phase I: Formulation & Compounding
  • Solvent: Use unbuffered Water for Injection (WFI). The dihydrochloride salt is self-buffering and highly soluble; adding buffer salts introduces unnecessary common-ion effects that can depress Tg′​ further.

  • Excipients: Add 40 mg/mL D-Mannitol (Bulking Agent) and 10 mg/mL Sucrose (Lyoprotectant).

  • API Addition: Dissolve 10 mg/mL of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride.

  • Filtration & Filling: Filter through a 0.22 µm PES membrane. Fill 2.0 mL into 5 mL Type I tubular glass vials. Partially insert slotted lyophilization stoppers.

Phase II: Freezing & Annealing (The Critical Step)

Causality: Rapid freezing creates a metastable amorphous mannitol glass. If primary drying begins now, the mannitol will crystallize exothermically under vacuum, shattering the vials. We must anneal (warm the product above Tg′​ but below melting) to force complete crystallization[2].

  • Initial Freezing: Ramp shelf temperature to -45 °C at 1.0 °C/min. Hold for 3 hours.

  • Annealing: Ramp shelf to -15 °C at 1.0 °C/min. Hold for 4 hours.

    • Self-Validation Checkpoint: Visually inspect the vials through the chamber viewport. The frozen matrix must transition from a slightly translucent glass to a starkly opaque, chalk-white solid. This confirms mannitol crystallization.

  • Re-Freezing: Ramp shelf back down to -45 °C at 1.0 °C/min. Hold for 2 hours to ensure the remaining unfrozen water is converted to ice.

Phase III: Primary Drying (Sublimation)

Causality: Ice must sublimate directly to vapor. The chamber pressure must be lower than the vapor pressure of ice at the target product temperature. We set the shelf to -15 °C, but sublimation cooling will keep the actual product temperature ( Tp​ ) around -27 °C, safely below our Tc​ of -22.0 °C.

  • Vacuum Initiation: Evacuate chamber to 100 mTorr.

  • Sublimation Ramp: Ramp shelf temperature to -15 °C at 0.5 °C/min.

  • Hold: Maintain for 36 hours.

    • Self-Validation Checkpoint (Comparative Pressure Measurement): Monitor the Pirani gauge (sensitive to water vapor) and the Capacitance Manometer (measures absolute pressure). During active sublimation, the Pirani will read artificially high (e.g., 140 mTorr). When primary drying is complete and water vapor clears, the Pirani reading will sharply drop and converge with the Capacitance Manometer at 100 mTorr. Do not proceed to secondary drying until this convergence occurs.

Phase IV: Secondary Drying (Desorption)

Causality: Primary drying removes unbound ice, but ~5-10% unfrozen water remains hydrogen-bonded to the API and sucrose. We must raise the temperature to desorb this water without degrading the API[3].

  • Temperature Ramp: Ramp shelf to +25 °C at 0.2 °C/min (slow ramp prevents micro-collapse of the amorphous sucrose domains).

  • Vacuum Adjustment: Reduce pressure to 50 mTorr to maximize the desorption gradient.

  • Hold: Maintain for 8 hours.

    • Self-Validation Checkpoint (Pressure Rise Test - PRT): Isolate the lyophilizer chamber from the condenser for 60 seconds. If the pressure rises by less than 10 mTorr/hour, desorption is complete, and the residual moisture is optimally below 1%.

Summary of Optimized Cycle Parameters

Table 2: Master Lyophilization Recipe

Cycle PhaseShelf Temp (°C)Chamber Pressure (mTorr)Ramp Rate (°C/min)Hold Time (hours)
Loading +5.0AmbientN/A1.0
Freezing -45.0Ambient1.03.0
Annealing -15.0Ambient1.04.0
Re-Freezing -45.0Ambient1.02.0
Primary Drying -15.01000.536.0
Secondary Drying +25.0500.28.0

References

  • Preparation of Water-Soluble Compounds Through Salt Formation Source: ResearchGate URL:[Link][1]

  • Improved Stability and Antidiabetic Potential of Insulin Containing Folic Acid Functionalized Polymer Stabilized Multilayered Liposomes Following Oral Administration Source: Biomacromolecules - ACS Publications URL:[Link][2]

  • Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable Source: MDPI URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Optimizing 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 3-morpholin-4-yl-1-phenyl-propylamine dihydrochloride. This guide is designed for process chemists and drug development professionals experiencing yield bottle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-morpholin-4-yl-1-phenyl-propylamine dihydrochloride. This guide is designed for process chemists and drug development professionals experiencing yield bottlenecks, chemoselectivity issues, or crystallization failures. Rather than providing a generic protocol, this guide deconstructs the mechanistic causality behind common failures and provides self-validating, field-proven methodologies to ensure high-yield, reproducible scale-up.

Mechanistic Pathway & Process Overview

The synthesis of this target molecule requires the formation of a β -aminoketone intermediate, followed by the conversion of the ketone to a primary amine, and finally, salt formation. The diagram below illustrates the optimized chemical workflow compared to the failure-prone direct reductive amination route.

G A 3-Chloro-1-phenylpropan-1-one + Morpholine B 3-Morpholino-1-phenylpropan-1-one (MPO) A->B K2CO3, ACN, 90°C (Nucleophilic Substitution) C MPO-Oxime Intermediate B->C NH2OH·HCl, Pyridine (Condensation) D 3-Morpholin-4-yl-1-phenyl-propylamine (Free Base) B->D NH4OAc, NaBH3CN F 3-Morpholino-1-phenylpropan-1-ol (Undesired Byproduct) B->F Direct Reductive Amination (Kinetic Over-Reduction) C->D Zn/AcOH or H2, Pd/C (Reduction) E Target Molecule: Dihydrochloride Salt D->E Anhydrous HCl / Ether (Crystallization)

Optimized synthetic workflow vs. direct reductive amination pitfalls.

Troubleshooting & FAQs

Q1: We are experiencing low yields (<50%) and complex mixtures when synthesizing the intermediate 3-morpholino-1-phenylpropan-1-one (MPO) via the classical Mannich reaction. How can we improve this? Causality & Solution: The classical Mannich condensation (acetophenone, formaldehyde, and morpholine) is thermodynamically reversible. Under prolonged heating, the β -aminoketone product undergoes retro-Mannich elimination to form an enone, which subsequently polymerizes or forms bis-Mannich adducts. Field-Proven Insight: Bypass the Mannich condensation entirely. Utilize a direct nucleophilic substitution by reacting morpholine with 3-chloro-1-phenylpropan-1-one in the presence of a mild base (K₂CO₃) in acetonitrile. The mild base neutralizes the generated HCl without causing base-catalyzed elimination of the starting material. This approach routinely delivers quantitative conversion (up to 98% yield) and avoids tedious purification[1].

Q2: During the conversion of MPO to the primary amine, our LC-MS shows a major byproduct: 3-morpholino-1-phenylpropan-1-ol. Why is this happening, and how do we shift the reaction toward the target amine? Causality & Solution: Direct reductive amination (e.g., using NH₄OAc and NaBH₃CN) creates a kinetic competition between imine formation and direct ketone reduction. Because the MPO ketone is sterically hindered and electronically deactivated by the adjacent β -amino group, imine formation is slow. This allows the reducing agent to prematurely reduce the ketone to the corresponding alcohol[2]. Field-Proven Insight: Decouple the reaction into a two-step sequence. First, quantitatively convert the ketone to an oxime using hydroxylamine hydrochloride. The oxime is highly stable and completely prevents ketone reduction. In the second step, reduce the oxime to the primary amine using Zinc dust in acetic acid. This self-validating system guarantees that no alcohol byproduct can form, pushing amine yields from ~40% to >85%.

Q3: The final dihydrochloride salt formulation is "oiling out" as a hygroscopic gum instead of precipitating as a free-flowing crystalline powder. What is the correct protocol for salt formation? Causality & Solution: 3-Morpholin-4-yl-1-phenyl-propylamine contains two basic nitrogen centers. Using aqueous HCl or highly polar solvent mixtures introduces water into the system. Water strongly coordinates with the highly polar dihydrochloride lattice, lowering its lattice energy and causing liquid-liquid phase separation (oiling out). Field-Proven Insight: Salt formation must be strictly anhydrous. Dissolve the free base in a non-polar antisolvent (e.g., dry diethyl ether) and introduce a standardized solution of anhydrous HCl in isopropanol. The dihydrochloride salt will immediately precipitate as a white, crystalline solid due to its absolute insolubility in the ethereal solvent.

Quantitative Yield & Purity Analysis

The table below summarizes the critical performance metrics when shifting from the traditional direct reductive amination route to the optimized two-step oxime pathway.

Reaction PathwayIntermediate / ReagentsTarget Amine YieldMajor ByproductByproduct Yield
Direct Reductive Amination MPO + NH₄OAc + NaBH₃CN35 - 45%3-Morpholino-1-phenylpropan-1-ol40 - 50%
Two-Step Oxime Route MPO + NH₂OH·HCl → Zn/AcOH85 - 92%None (Self-limiting chemistry)< 2%

Validated Standard Operating Procedures (SOPs)

SOP 1: Synthesis of 3-Morpholino-1-phenylpropan-1-one (MPO)
  • Reaction: To a stirred solution of 3-chloro-1-phenylpropan-1-one (1.0 eq) in acetonitrile (1 M concentration), add morpholine (1.0 eq) dropwise at room temperature.

  • Base Addition: Add anhydrous K₂CO₃ (1.2 eq) portion-wise to avoid clumping.

  • Heating: Heat the suspension to 90 °C for 6 hours under nitrogen[1].

  • Workup: Filter the warm mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure, dissolve the residue in ethyl acetate, and wash with brine. Dry over Na₂SO₄ and concentrate to yield MPO as a viscous oil[3].

  • Self-Validation Checkpoint: GC-MS should show a single peak with m/z 219. No starting material ( m/z 168) should remain.

SOP 2: Oxime Formation
  • Reaction: Dissolve MPO (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (1.5 eq).

  • Heating: Reflux the mixture for 4 hours.

  • Workup: Remove ethanol under vacuum. Partition the residue between dichloromethane and water. Extract the organic layer, wash with dilute NaHCO₃, dry, and concentrate.

  • Self-Validation Checkpoint: The FTIR spectrum of an evaporated aliquot will show the complete disappearance of the strong ketone C=O stretching band at ~1685 cm⁻¹ and the appearance of a broad O-H stretch at ~3200 cm⁻¹, validating the intermediate without needing external LC-MS.

SOP 3: Reduction to Free Base Amine
  • Reaction: Dissolve the MPO-oxime in glacial acetic acid (0.5 M).

  • Reduction: Cool the flask to 10 °C. Slowly add Zinc dust (10.0 eq) in small portions to control the exothermic single-electron transfer reaction. Stir at room temperature for 12 hours.

  • Workup: Filter the mixture through a Celite pad to remove unreacted Zinc. Concentrate the filtrate, then carefully basify the residue with 5M NaOH to pH > 10 (this breaks the zinc-amine complexes). Extract thoroughly with ethyl acetate.

  • Self-Validation Checkpoint: The aqueous layer must be completely clear after extraction; a cloudy aqueous layer indicates trapped zinc-amine complexes requiring more NaOH.

SOP 4: Anhydrous Dihydrochloride Salt Crystallization
  • Preparation: Dissolve the pure amine free base in anhydrous diethyl ether (10 mL / gram of amine).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add a 2M solution of anhydrous HCl in isopropanol until the pH of the supernatant reaches 2.

  • Isolation: A white precipitate will form instantly. Stir for 30 minutes at 0 °C to mature the crystals. Filter under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with cold dry ether, and dry under high vacuum at 40 °C.

References

  • Source: Google Patents (US20240287009A1)
  • Title: A Straightforward and Efficient Method for the Synthesis of Diversely Substituted β-Aminoketones and γ-Aminoalcohols from 3-(N,N-Dimethylamino)
  • Source: Royal Society of Chemistry (RSC)

Sources

Optimization

Technical Support Center: Troubleshooting 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride In Vitro Assays

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who encounter confounding viability readouts, unexpected morphological changes, or polypharmacology when utilizing 3-Mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who encounter confounding viability readouts, unexpected morphological changes, or polypharmacology when utilizing 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride in cell-based assays.

To troubleshoot this compound effectively, we must first analyze its physicochemical causality. This molecule features a highly basic primary amine (pKa ~9–10), a morpholine ring (pKa ~8.3), and a lipophilic phenyl-propyl backbone. This structural triad classifies it as a classic Cationic Amphiphilic Drug (CAD) or Lipophilic Weak Base (LWB) [1]. In in vitro settings, CADs are notorious for driving profound off-target effects primarily through pH-dependent lysosomal trapping (lysosomotropism) and biogenic amine cross-reactivity[2].

Below is our definitive guide to isolating specific target engagement from structural off-target artifacts.

FAQ Section 1: Lysosomotropism & Autophagy Confounding

Q: My treated cells show severe cytoplasmic vacuolization and an accumulation of LC3-II after 24 hours. Is this a specific target-mediated effect? A: Highly unlikely. This is the hallmark signature of morpholine-driven lysosomotropism[3]. At a physiological extracellular pH of 7.4, the unprotonated fraction of the compound freely diffuses across the plasma membrane. However, upon entering the acidic lumen of the lysosome (pH 4.5–5.0), both the primary amine and the morpholine nitrogen become heavily protonated[2]. This diprotonated state renders the molecule membrane-impermeable, trapping it inside the lysosome[2]. The resulting osmotic swelling causes the observed vacuolization, while the alkalinization of the lysosome halts autophagic flux, leading to an off-target accumulation of LC3-II[4].

Q: How can I experimentally differentiate between my specific target phenotype and this off-target lysosomal trapping? A: You must uncouple the compound's intracellular localization from the lysosomal pH gradient. This is achieved by pre-treating your cells with Bafilomycin A1 (a V-ATPase inhibitor) to neutralize the lysosomal pH before adding the compound[1]. If your phenotype disappears, it was an off-target artifact of lysosomotropism. (See the Step-by-Step Methodology below).

G A Extracellular Space (pH 7.4) Unprotonated Drug B Cytosol (pH 7.2) Lipophilic Diffusion A->B Passive Entry C Lysosome (pH 4.5) Diprotonated Trapping B->C Morpholine Protonation D Off-Target Effects (Vacuolization / LMP) C->D Osmotic Swelling

Mechanism of pH-dependent lysosomal trapping of morpholine derivatives.

FAQ Section 2: Off-Target Enzyme & Channel Cross-Reactivity

Q: We are seeing unexpected inhibition of lysosomal cathepsins and some hERG channel liability. Why does this happen? A: Basic, lipophilic amines frequently exhibit increased cellular potencies against off-target lysosomal enzymes (like Cathepsins B, L, and S). This occurs because their local concentration inside the lysosome can exceed extracellular media concentrations by 100- to 1000-fold[5]. Furthermore, the protonated basic amine paired with a lipophilic tail is the exact pharmacophore that binds the inner vestibule of the hERG potassium channel[6]. To mitigate this, limit assay incubation times to <4 hours (before massive lysosomal accumulation occurs) or utilize cell-free biochemical assays to validate true target engagement[5].

FAQ Section 3: Formulation & Dihydrochloride Salt Handling

Q: The compound crashes out when I dilute it from DMSO into my assay media. What is the optimal reconstitution strategy? A: 3-Morpholin-4-yl-1-phenyl-propylamine is supplied as a dihydrochloride salt. When dissolved at high concentrations (e.g., 10 mM) directly into weakly buffered aqueous media, the release of two molar equivalents of HCl per molecule drastically drops the local pH. This fully protonates the compound, reducing its lipophilic solubility and causing immediate precipitation. The Fix: Prepare your master stock in 100% anhydrous DMSO. When diluting into aqueous media, ensure the media is strongly buffered with 25 mM HEPES (pH 7.4) and perform the dilution dropwise under vortexing. Keep the final DMSO concentration ≤0.5% v/v.

Quantitative Data: Mitigation Strategies for Off-Target Effects
Off-Target LiabilityPhysicochemical CausalityQuantitative Mitigation Strategy
Lysosomal Vacuolization Morpholine pKa (~8.3) drives pH-dependent trapping.Limit assay duration to < 4h; Keep compound concentration < 5 µM.
Autophagy Inhibition Lysosomal alkalinization prevents LC3-II degradation.Co-incubate with 10 nM Bafilomycin A1 to establish baseline flux.
Cathepsin Inhibition >100x local accumulation in acidic organelles.Run counter-screens using cell-free biochemical Cathepsin assays.
hERG Cross-reactivity Basic amine + lipophilic phenyl-propyl scaffold.Patch-clamp validation; maintain free drug Cmax​ below 1 µM.
Compound Precipitation 2x HCl salt lowers local pH upon aqueous dilution.Pre-dilute in 25 mM HEPES (pH 7.4); Max final DMSO 0.5% v/v.
Step-by-Step Methodology: The Lysosomal Triage Assay

To ensure scientific integrity, every cell-based assay utilizing this compound must be a self-validating system. Use the following protocol to isolate true target engagement from morpholine-induced lysosomotropism.

Objective: To determine if the observed cellular phenotype is driven by specific target binding or non-specific lysosomal accumulation.

  • Cell Seeding: Seed your target cell line in a 96-well plate at 1×104 cells/well. Allow 24 hours for adherence and recovery.

  • Lysosomal Neutralization (The Control Switch): Pre-treat half the plate with 10 nM Bafilomycin A1 (BafA1) for 1 hour.

    • Causality: BafA1 inhibits the V-ATPase, collapsing the lysosomal pH gradient (pH 4.5 ~7.0). This eliminates the thermodynamic driving force for weak base trapping[1].

  • Compound Administration: Add 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride at your working concentrations (e.g., 1 µM, 5 µM) to both the BafA1-treated and untreated wells.

  • Incubation & Wash: Incubate for your standard assay duration (e.g., 4h or 24h). Wash cells 3x with PBS to remove unbound drug.

  • Phenotypic Readout & Validation: Assess your primary endpoint (e.g., viability, target phosphorylation).

    • Self-Validation Logic: If the compound's effect is rescued/abolished in the BafA1 arm, the phenotype was an artifact of lysosomal accumulation[1]. If the effect persists equally in both arms, you have validated true target engagement independent of morpholine trapping.

Workflow Start Observe Cellular Phenotype Test Pre-treat with Bafilomycin A1 (Neutralize Lysosomes) Start->Test Cond Does phenotype persist? Test->Cond Target Specific Target Engagement Cond->Target Yes OffTarget Off-Target Lysosomotropism Cond->OffTarget No

Experimental workflow to differentiate specific target effects from lysosomotropism.

References
  • Title: The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane Source: International Journal of Molecular Sciences (NIH PMC) URL: [Link]

  • Title: pH-dependent trapping of cationic amphiphilic drugs perturbs insulin granule homeostasis Source: bioRxiv URL: [Link]

  • Title: Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance Source: Oncotarget URL: [Link]

  • Title: Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group Source: Molecules (MDPI) URL: [Link]

  • Title: Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications / unito.it) URL: [Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

Target Analyte: 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride Audience: Analytical Chemists, Method Developers, and QC Scientists Executive Summary & Mechanistic Diagnostics As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride Audience: Analytical Chemists, Method Developers, and QC Scientists

Executive Summary & Mechanistic Diagnostics

As a Senior Application Scientist, I frequently encounter method development roadblocks when dealing with dibasic pharmaceutical salts. 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride is a classic "problematic" analyte. It contains two highly basic nitrogen centers: a primary amine (estimated pKa​≈10.5 ) and a morpholine ring (estimated pKa​≈8.3 ).

Because it is supplied as a dihydrochloride salt, it completely dissociates in aqueous mobile phases. At typical reversed-phase pH levels (pH 2.0 – 7.0), both nitrogen atoms are fully protonated, giving the molecule a +2 charge. This dual-charge state triggers two critical chromatographic failures:

  • Zero Retention: The molecule is excessively hydrophilic, causing it to elute in or near the void volume ( k′<1 ) on standard C18 columns.

  • Severe Peak Tailing: The positively charged amines act as potent cation-exchangers, interacting strongly with residual, negatively charged silanol groups ( Si-O− ) on the silica stationary phase[1]. These secondary interactions possess slow desorption kinetics, resulting in extreme peak asymmetry ( As​>2.0 )[2].

To solve this, we cannot rely on generic gradients. We must manipulate the ionization state of either the analyte or the silica surface.

Silanol_Mechanism Analyte Protonated Dibasic Amine (R-NH3+ / Morpholine+) Interaction Ionic Secondary Interaction (Causes Severe Peak Tailing) Analyte->Interaction Silanol Ionized Surface Silanol (Si-O-) Silanol->Interaction Solution1 Low pH (< 2.5) Protonates Silanol (Si-OH) Interaction->Solution1 Solution2 High pH (> 11.0) Deprotonates Amines Interaction->Solution2

Figure 1: Mechanistic causality of peak tailing and targeted chemical interventions.

Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7). The peak shape is decent, but the compound elutes in the void volume. Why? A: At pH 2.7, the surface silanols on the silica are mostly protonated (neutralized), which suppresses the secondary ion-exchange interactions and improves peak shape[3]. However, your dibasic analyte remains fully protonated ( +2 charge). Standard C18 chains cannot retain such a highly polar, charged species. You must either switch to a High-pH mobile phase to neutralize the analyte, or add a chaotropic ion-pairing reagent to increase its hydrophobicity[4].

Q2: I tried adding Triethylamine (TEA) as a silanol blocker. It ruined my column lifespan. Is there a better way? A: TEA is a sacrificial base that competes with your analyte for active silanol sites. While effective historically, it aggressively hydrolyzes the silica bed and strips end-capping over time[3]. Modern chromatography avoids TEA. Instead, use a highly base-deactivated column with polar-embedded groups, or transition to a High-pH compatible hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH)[5].

Q3: Can I use HILIC (Hydrophilic Interaction Liquid Chromatography) instead? A: Yes. Because the dihydrochloride salt is extremely polar, HILIC is an excellent orthogonal approach. By using a bare silica or amide-bonded phase with a highly organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate), the +2 charge becomes an asset, driving strong retention via partitioning into the aqueous layer enriched on the particle surface.

Quantitative Data: Optimization Strategies Comparison

The following table synthesizes expected chromatographic parameters based on different mobile phase interventions for 3-Morpholin-4-yl-1-phenyl-propylamine.

Chromatographic StrategyMobile Phase pHAdditive / ModifierExpected Retention ( k′ )Asymmetry ( As​ )Mechanism of Action
Standard RP (Baseline) 6.5None (Water/ACN)< 0.5 (Void)> 2.5 (Fail)Both silanols and amines are ionized; severe repulsion and ion-exchange.
Low pH Suppression 2.50.1% Phosphoric Acid0.8 (Poor)1.4 (Pass)Silanols neutralized; tailing drops, but analyte remains too polar for retention[3].
Chaotropic Ion-Pairing 2.1100 mM NaClO4​ 4.5 (Optimal)1.1 (Excellent)Perchlorate forms a lipophilic neutral pair with the amines, driving C18 retention[4].
High pH Deprotonation 11.010 mM NH4​OH 6.0 (Optimal)1.0 (Excellent)Amines are completely deprotonated (neutralized); pure hydrophobic partitioning occurs.

Validated Experimental Protocols

To ensure a self-validating system, do not proceed with sample analysis unless the System Suitability Criteria (listed at the end of this section) are met. Below are the two most robust workflows for this compound.

HPLC_Workflow Start Analyze 3-Morpholin-4-yl- 1-phenyl-propylamine Issue Diagnostic Issue: Poor Retention or Severe Tailing Start->Issue PathChoice Select Optimization Pathway Issue->PathChoice HighPH Protocol A: High pH RP-HPLC (pH > 11.0) PathChoice->HighPH System Supports High pH LowPH_IP Protocol B: Low pH Ion-Pairing (pH < 2.5) PathChoice->LowPH_IP Restricted to Standard RP Opt1 Use Hybrid C18 Column (e.g., Waters XBridge) HighPH->Opt1 Opt2 Add NaClO4 Chaotropic Agent Use Base-Deactivated C18 LowPH_IP->Opt2

Figure 2: Decision tree for selecting the appropriate optimization protocol.

Protocol A: High-pH Reversed-Phase (Preferred Modern Method)

Causality: By raising the pH above 11.0, we exceed the pKa​ of both the primary amine and the morpholine ring. The molecule becomes uncharged, allowing it to interact purely via hydrophobic forces with the C18 stationary phase, eliminating tailing and maximizing retention.

Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant hybrid silica column (e.g., Waters XBridge BEH C18, 150×4.6 mm, 3.5μm ). Do not use standard silica, as it will dissolve at pH > 8.0.

  • Mobile Phase A Preparation: Dissolve 0.79g of Ammonium Bicarbonate in 1L of LC-MS grade water ( 10mM ). Adjust the pH to exactly 11.0 using concentrated Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22μm PTFE membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar salt)

    • 2.0 - 10.0 min: 5% to 60% B (Linear ramp)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.1 - 17.0 min: 5% B (Re-equilibration)

  • Flow Rate & Temperature: Set flow to 1.0mL/min and column oven to 40∘C to improve mass transfer kinetics.

Protocol B: Chaotropic Ion-Pairing (Alternative for Standard LC Systems)

Causality: If your system or column cannot tolerate high pH, you must operate at low pH to neutralize the silanols[1]. To fix the resulting lack of retention, we introduce a lipophilic Hofmeister anion (Perchlorate). The ClO4−​ pairs with the +2 amines in the mobile phase, forming a neutral, hydrophobic complex that binds tightly to the C18 phase[4].

Step-by-Step Methodology:

  • Column Selection: Install a base-deactivated, fully end-capped C18 column (e.g., Phenomenex Luna Omega or Agilent Zorbax Eclipse Plus, 150×4.6 mm, 3μm )[6].

  • Mobile Phase A Preparation: Add 0.5mL of Perchloric Acid ( HClO4​ , 70%) to 1L of water (yields ∼0.05% v/v, pH ∼2.1 ). Add 12.2g of Sodium Perchlorate ( NaClO4​ ) to achieve a 100mM concentration. Sonicate to degas.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 12.0 min: 10% to 70% B

    • 12.0 - 14.0 min: 70% to 90% B

    • 14.1 - 20.0 min: 10% B (Re-equilibration)

  • Flow Rate & Temperature: 1.0mL/min at 30∘C .

System Suitability Criteria (Self-Validation)

Regardless of the protocol chosen, your method is only validated for 3-Morpholin-4-yl-1-phenyl-propylamine if the first system suitability injection meets these parameters:

  • Retention Factor ( k′ ): ≥2.5 (Ensures the analyte is free from void volume interference).

  • Asymmetry Factor ( As​ at 10% peak height): 0.90≤As​≤1.30 (Confirms secondary silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): >10,000 (Confirms optimal mass transfer and column bed integrity).

References

  • Element Lab Solutions. Peak Tailing in HPLC. Analyzes the root causes of peak tailing, specifically secondary analyte interactions with ionized silanols on silica surfaces at mobile phase pH > 3.0. URL: [Link]

  • MicroSolv Technology Corporation. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Details the engineering of base-deactivated columns and polar-embedded bonded phases to minimize interactions with protonated basic analytes. URL: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Explains the use of low pH (10-20 mM phosphate buffer, pH 2.5) to neutralize silanol groups and the historical (but destructive) use of sacrificial bases like Triethylamine (TEA). URL:[Link]

  • LCGC International. HPLC Diagnostic Skills II – Tailing Peaks. Discusses how low pH (< 3) improves peak tailing for basic compounds by decreasing the ionization of acidic silanol species on the stationary phase surface. URL:[Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Recommends the use of end-capped, high-purity columns with minimal residual silanol activity for polar compounds and amines. URL:[Link]

  • Analytical Chemistry (ACS Publications). Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Validates the use of lipophilic Hofmeister anions (e.g., 100 mM NaClO4​ with 0.05% HClO4​ ) to form neutral complexes with protonated amines, drastically improving retention and peak symmetry. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for preventing the degradation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (CAS 173273-39-7) during long-te...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for preventing the degradation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (CAS 173273-39-7) during long-term storage. As a diamine compound featuring both a benzylic primary amine and a tertiary morpholine ring, formulated as a dihydrochloride salt, it requires rigorous environmental controls to maintain Active Pharmaceutical Ingredient (API) integrity.

Part 1: Troubleshooting FAQs (Mechanistic Causality & Solutions)

Q1: Our bulk API is exhibiting clumping, loss of flowability, and a sticky texture after 3 months of storage. What is the root cause? Causality: You are observing moisture-induced deliquescence. Dihydrochloride salts are inherently hygroscopic. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, capillary condensation occurs. Water molecules intercalate into the crystal lattice, leading to partial dissolution and particle bridging (clumping). Solution: Implement strict moisture barriers. Store the API in double-lined Low-Density Polyethylene (LDPE) bags. Place silica gel desiccants between the primary and secondary bags. Why this specific placement? Direct contact between the API and desiccant can cause localized extreme desiccation, potentially altering the polymorphic form of the API. Inter-bag placement scavenges permeating moisture without direct chemical interaction.

Q2: Chromatographic purity analysis (HPLC) shows an increasing unknown peak with a higher mass (+16 Da by LC-MS). How do we prevent this? Causality: The +16 Da mass shift is the classic signature of N-oxidation. The tertiary nitrogen in the morpholine ring is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming an N-oxide degradant. Additionally, the benzylic position (C1) can undergo oxidative cleavage if exposed to photolytic radical initiators. Solution: Transition to inert atmosphere packaging. Purge the primary container with Argon to reduce headspace oxygen to <2%. Why Argon instead of Nitrogen? Argon is denser than air and Nitrogen; it settles at the bottom of the container, forming a highly effective, undisturbed protective blanket over the API powder bed. Use amber glass or opaque High-Density Polyethylene (HDPE) drums to block photolytic radical initiation.

Q3: Upon reconstitution, the pH of the solution is unexpectedly high, and chloride titration shows sub-stoichiometric levels. Is the salt dissociating? Causality: Yes, thermal degradation is occurring. Prolonged exposure to elevated temperatures (e.g., >40°C during shipping excursions) causes the dihydrochloride salt to volatilize trace amounts of HCl gas. This leaves behind a localized free-base fraction, which raises the pH upon reconstitution and drastically accelerates the oxidation described in Q2, as protonated amines are normally sterically and electronically protected from oxidation. Solution: Maintain a strict cold-chain environment (2-8°C) for long-term storage. For shipping, utilize temperature-controlled containers with continuous data loggers to ensure no thermal excursions occur.

Part 2: Quantitative Data Summary

The following table summarizes the quantitative limits and kinetic indicators for the primary degradation pathways of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride.

Degradation PathwayEnvironmental TriggerKinetic Indicator / LimitPreventive Strategy
Deliquescence / Clumping Relative Humidity (RH) > 30%Moisture uptake > 2.0% w/w (Karl Fischer)Double-lined LDPE, inter-bag desiccant
N-Oxidation (Morpholine) Oxygen (>2%), ROS, UV Light+16 Da peak on LC-MS, >0.1% AreaArgon purge (headspace), opaque HDPE
Thermal Dissociation Temperature > 40°CSub-stoichiometric chloride, pH shift2-8°C Cold Chain, continuous data logging

Part 3: Experimental Protocol: Forced Degradation & Stability Validation

To create a self-validating system, researchers must perform stress testing per the [1]. This ensures that all degradation pathways are analytically observable and mass balance is achieved.

Step-by-Step Methodology: Forced Degradation Study
  • Sample Preparation: Accurately weigh 50 mg of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride into five separate 50 mL volumetric flasks.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 5 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 5 mL of 0.1N NaOH.

    • Base: Add 5 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 5 mL of 0.1N HCl. (Note: Base stress will rapidly generate the free base, accelerating secondary degradation).

  • Oxidative Stress: Add 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark. This specifically targets the morpholine ring to validate the N-oxide peak retention time.

  • Thermal/Hygroscopic Stress: Spread 50 mg of solid API in a thin layer on a Petri dish. Expose to 40°C / 75% RH in a stability chamber for 7 days.

  • Photolytic Stress: Expose 50 mg of solid API to 1.2 million lux hours and 200 watt-hours/m² of near UV light, aligning with standardized regulatory expectations [2].

  • Analysis & Self-Validating Mass Balance Check: Dilute all stressed samples to a nominal concentration of 1 mg/mL with the HPLC mobile phase. Analyze via a stability-indicating HPLC-UV/MS method.

    • The Causality of Mass Balance: A stability method is only trustworthy if it detects all degradants. Calculate the sum of the area of the intact API peak plus the areas of all degradant peaks. This sum must equal the area of the unstressed control peak (±2%). If mass balance is <95%, degradants are either volatile (e.g., loss of fragments) or permanently retained on the column, dictating that the chromatographic method must be adjusted before proceeding.

Part 4: Mechanistic Workflow Visualization

G cluster_degradation Degradation Pathways cluster_prevention Storage & Prevention Strategy API 3-Morpholin-4-yl-1-phenyl-propylamine 2HCl (Intact API) Moisture Moisture Ingress (Deliquescence/Hydrolysis) API->Moisture High RH Oxidation Oxidation / Photolysis (N-Oxide Formation) API->Oxidation O2 / UV Light Thermal Thermal Stress (HCl Volatilization) API->Thermal > 40°C Desiccant Double LDPE + Desiccant (RH < 30%) Desiccant->Moisture Blocks Argon Argon Purge + Opaque Container (O2 < 2%) Argon->Oxidation Blocks ColdChain Controlled Temp (2-8°C) ColdChain->Thermal Blocks

Mechanistic workflow of API degradation pathways and targeted prevention strategies.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to dissolve highly crystalline dihydrochloride salts—such as 3-Morpholin-4-yl-1-phenyl-propylamine dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to dissolve highly crystalline dihydrochloride salts—such as 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride—in 100% Dimethyl sulfoxide (DMSO). While DMSO is the gold standard vehicle for high-throughput screening and stock solution preparation, it presents a unique thermodynamic challenge for this specific chemical class.

This guide deconstructs the physical chemistry behind this phenomenon and provides self-validating, field-proven protocols to overcome it.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride precipitate or fail to dissolve in 100% anhydrous DMSO? A1: The root cause lies in solvent-solute thermodynamics. The compound contains two protonated amine centers stabilized by chloride (Cl⁻) counterions, forming a rigid crystal lattice with high lattice energy. DMSO is a polar aprotic solvent. While its highly polarized sulfoxide bond (S=O) is excellent at solvating cations (the protonated amines), it completely lacks hydrogen-bond donors. Consequently, DMSO cannot adequately solvate small, hard chloride anions[1],[2]. Without hydrogen bonding to stabilize the Cl⁻ ions, the thermodynamic penalty of breaking the crystal lattice is too high, leading to poor dissolution.

Q2: My DMSO stock solution was clear yesterday, but now it is cloudy. What caused this? A2: DMSO is highly hygroscopic. If left uncapped or subjected to freeze-thaw cycles, it absorbs atmospheric moisture. While a small amount of water usually helps dissolve chloride salts, excessive water absorption alters the structured hydrogen-bonding network of the solvent. This can paradoxically cause the lipophilic organic backbone of the compound to supersaturate and crash out of solution[3].

Q3: Would converting the compound to a free base improve solubility? A3: Yes, drastically. Removing the chloride counterions and neutralizing the formal positive charges renders the molecule highly lipophilic. Lipophilic, uncharged organic molecules are exceptionally soluble in pure DMSO, whereas their hydrochloride salt counterparts are highly water-soluble but struggle in pure organics[4]. We can achieve this in situ using a mild organic base (see Protocol B).

Part 2: Troubleshooting Protocols

Every protocol below is designed as a self-validating system to ensure the integrity of your downstream assays.

Protocol A: The Protic Co-Solvent Method (Preferred for Aqueous Assays)

Causality: Introducing a protic solvent (water) provides the necessary hydrogen-bond donors to solvate the chloride anions, synergizing with DMSO's cation-solvating ability[1]. Methodology:

  • Weigh the required mass of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride into a sterile, amber glass vial.

  • Add 80–90% of the final target volume using anhydrous DMSO.

  • Vortex vigorously for 60 seconds. (The solution will likely remain a cloudy suspension).

  • Add 10–20% of the final volume using sterile, deionized water or your specific aqueous assay buffer.

  • Sonicate the mixture in a water bath at 37°C for 5–10 minutes.

  • Validation Step: Visually inspect against a light source. The solution should be completely optically clear. Centrifuge the vial at 10,000 x g for 5 minutes; check the bottom for a pellet to confirm no micro-precipitates remain before adding to your assay.

Protocol B: In Situ Free-Basing (Preferred for 100% Organic Requirements)

Causality: If your downstream application cannot tolerate water, you must neutralize the hydrochloride salt using a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). This converts the compound to its highly DMSO-soluble free base form[4]. Methodology:

  • Suspend the dihydrochloride salt in anhydrous DMSO at the desired concentration.

  • Add 2.1 to 2.5 molar equivalents of TEA or DIPEA directly to the suspension. (Two equivalents are required to neutralize the dihydrochloride, plus a slight excess to drive the equilibrium).

  • Vortex for 2 minutes. The neutralization reaction will rapidly dissolve the compound as it transitions to the free base.

  • Validation Step: The solution should turn clear immediately. Note: The resulting solution now contains TEA-HCl or DIPEA-HCl salts as byproducts. Run a vehicle control containing only DMSO and TEA/DIPEA to ensure these byproducts do not interfere with your specific biological assay.

Protocol C: Thermal-Acoustic Agitation (For Dilute Solutions Only)

Causality: For dilute stock solutions, the thermodynamic barrier can sometimes be overcome purely by adding kinetic energy to disrupt the lattice. Methodology:

  • Place the DMSO suspension in a heated ultrasonic bath set to 40°C (Do not exceed 50°C to prevent thermal degradation of the primary amine).

  • Sonicate for 15-minute intervals, vortexing between each interval.

  • Validation Step: Allow the solution to return to room temperature (25°C) for 1 hour. If precipitation reoccurs upon cooling, the concentration exceeds the thermodynamic solubility limit in pure DMSO, and you must proceed to Protocol A or B.

Part 3: Quantitative Data & Strategy Comparison

Troubleshooting StrategyMechanism of ActionExpected Solubility LimitDownstream Assay Compatibility
100% Anhydrous DMSO Baseline cation solvation< 5 mg/mL (Often cloudy)High (Standard vehicle)
Protic Co-Solvent (10% H₂O) H-bonding to Cl⁻ anions> 50 mg/mL (Clear)Moderate (Requires aqueous tolerance)
In Situ Free-Basing (TEA) Removal of ionic lattice> 100 mg/mL (Clear)High (Leaves TEA-HCl byproduct)
Thermal Agitation (40°C) Kinetic lattice disruption~ 10 mg/mL (Prone to crash)High (No additives)

Part 4: Visualizations

Solvation Salt Dihydrochloride Salt (Crystal Lattice) DMSO 100% DMSO (Polar Aprotic) Salt->DMSO Dissolution attempt Water Water Co-solvent (Protic) Salt->Water Addition of 10-20% v/v Cation Solvated Cations (DMSO stabilizes) DMSO->Cation Solvates positive charge Anion_Fail Unsolvated Cl⁻ (Precipitation) DMSO->Anion_Fail Lacks H-bond donors Water->Cation Synergistic solvation Anion_Success Solvated Cl⁻ (H-Bonding) Water->Anion_Success Donates H-bonds to Cl⁻

Caption: Thermodynamic solvation pathways of dihydrochloride salts in aprotic vs. protic solvents.

Workflow Start Low Solubility in 100% DMSO Step1 Apply Gentle Heating (37°C) & Sonication Start->Step1 Check1 Is it fully dissolved? Step1->Check1 Success Proceed to Assay Check1->Success Yes Check2 Assay tolerates water? Check1->Check2 No Step2 Add Protic Co-solvent (e.g., 10% H2O or Buffer) Step2->Success Check2->Step2 Yes Step3 In situ Free-Basing (Add 1 eq. TEA/DIPEA) Check2->Step3 No (Requires 100% Organic) Step3->Success

Caption: Step-by-step decision tree for resolving dihydrochloride salt solubility issues.

References

  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility | Benchchem | 3

  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[4,5]trienones | PMC - NIH | 1

  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models | ChemRxiv | 2

  • Hydrochloride Salt of the GABAkine KRM-II-81 | PMC - NIH | 4

Sources

Optimization

Purifying 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride from synthesis byproducts

Welcome to the Technical Support Center for the isolation and purification of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride . As a diamine containing both a primary amine and a tertiary morpholine ring, this mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride .

As a diamine containing both a primary amine and a tertiary morpholine ring, this molecule presents unique purification challenges. The formation of a dihydrochloride salt requires precise stoichiometric control, and the resulting highly polar, hygroscopic product is notoriously prone to "oiling out" during crystallization.

This guide is designed by application scientists to help you troubleshoot bottlenecks, understand the physicochemical causality behind each protocol, and establish self-validating workflows for high-purity isolation.

Diagnostic Purification Workflow

Before diving into specific troubleshooting steps, review the standard acid-base extraction and crystallization workflow. This self-validating system leverages pH-dependent solubility to systematically clear neutral, acidic, and inorganic impurities[1].

PurificationWorkflow Crude Crude Reaction Mixture (Product + Byproducts) AcidWash 1. Acidic Aqueous Wash (pH < 2) Crude->AcidWash OrgDiscard Discard Organic Phase (Neutral/Acidic Impurities) AcidWash->OrgDiscard Organic Phase Basify 2. Basify Aqueous Phase (pH > 11) & Extract AcidWash->Basify Aqueous Phase AqDiscard Discard Aqueous Phase (Inorganic Salts) Basify->AqDiscard Aqueous Phase OrgProduct Organic Phase (Free Amine Product) Basify->OrgProduct Organic Phase SaltFormation 3. Add Anhydrous HCl in Isopropanol/Ether OrgProduct->SaltFormation PureSalt Pure 3-Morpholin-4-yl-1-phenyl- propylamine 2HCl SaltFormation->PureSalt Crystallization

Workflow for the isolation and purification of amine dihydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: During salt formation, my product "oils out" into a sticky syrup instead of forming a crystalline solid. Why does this happen and how can I fix it? Causality: "Oiling out" (liquid-liquid phase separation) is exceptionally common with morpholine derivatives[2]. It occurs when the crystallization solvent is too polar or when trace water is present. Because the dihydrochloride salt is highly hygroscopic, even atmospheric moisture can cause the lattice to collapse into a concentrated aqueous syrup rather than forming ordered crystals. Solution: You must maintain strict anhydrous conditions. Never use aqueous hydrochloric acid for this step. Instead, use anhydrous HCl dissolved in dioxane, diethyl ether, or isopropanol[3][4]. If the product still oils out, triturate the syrup with ice-cold anhydrous diethyl ether to force out residual polar solvents, and scratch the inside of the flask with a glass rod to provide nucleation sites.

Q2: My crude mixture contains unreacted morpholine. How do I separate it from my primary amine product? Causality: Both 3-morpholin-4-yl-1-phenyl-propylamine and morpholine are basic amines, meaning standard acid-base extraction will pull both into the aqueous layer at low pH[1]. Solution: Exploit their physical differences. Morpholine is a relatively volatile secondary amine (Boiling Point ~128 °C). The most efficient clearance method is to subject the crude free-base mixture to high-vacuum distillation (e.g., rotary evaporation at 60 °C under <1 mbar) to strip off the unreacted morpholine before attempting salt formation. Alternatively, fractional crystallization of the dihydrochloride salt from an isopropanol/ether mixture will leave the highly soluble morpholine hydrochloride in the mother liquor[2][5].

Q3: What is the optimal solvent system for recrystallizing the dihydrochloride salt? Causality: The dihydrochloride salt is practically insoluble in non-polar organics (hexane, ether) but highly soluble in water and methanol. Using a single solvent rarely yields high recovery. Solution: A binary solvent system (solvent/anti-solvent) is required. Dissolve the crude salt in a minimum volume of hot, anhydrous isopropanol (solvent), and slowly titrate in diethyl ether (anti-solvent) until the solution becomes faintly turbid[2]. Allow it to cool slowly to room temperature to build a pure crystal lattice.

Quantitative Data: Physicochemical Properties

To design a successful purification, you must understand the differential properties of your target versus common byproducts.

Property3-Morpholin-4-yl-1-phenyl-propylamine (Free Base)Target: Dihydrochloride SaltByproduct: Morpholine
Molecular Weight 220.31 g/mol 293.23 g/mol 87.12 g/mol
Physical State Viscous oilCrystalline solid (hygroscopic)Liquid
Solubility Profile Soluble in DCM, EtOAc, EtherSoluble in Water, MeOH, hot iPrOH; Insoluble in EtherSoluble in Water, DCM, Ether
Basic Centers 2 (Primary amine & Tertiary amine)0 (Fully protonated)1 (Secondary amine)
Estimated pKa ~10.0 (Primary), ~7.5 (Tertiary)N/A8.36

Step-by-Step Troubleshooting Protocols

Protocol A: Free-Basing and Impurity Clearance (Acid-Base Extraction)

This self-validating protocol ensures the removal of neutral and acidic byproducts (e.g., unreacted ketones, alcohols) before salt formation.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Causality: The low pH protonates both nitrogen atoms on the product, rendering it ionic and highly water-soluble. Neutral impurities remain in the DCM[1].

  • Phase Separation: Drain and discard the lower organic (DCM) phase. Wash the aqueous phase once more with fresh DCM to ensure total clearance of neutral organics.

  • Basification: Cool the aqueous phase in an ice bath to 0–5 °C. Slowly add 2M NaOH dropwise while stirring until the pH reaches >11 (verify with pH paper).

    • Causality: High pH deprotonates the amine salts back to their free-base form, causing them to precipitate or form an emulsion in the aqueous layer.

  • Organic Recovery: Extract the basic aqueous phase three times with fresh DCM.

  • Drying: Combine the DCM extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the purified free base.

Protocol B: Anhydrous Dihydrochloride Salt Formation

This protocol utilizes anhydrous conditions to prevent the product from oiling out, ensuring a clean crystalline yield.

  • Preparation: Dissolve the purified free base from Protocol A in anhydrous isopropanol (approx. 5–10 mL per gram of amine).

  • Cooling: Chill the solution in an ice bath to 0–5 °C under a nitrogen or argon atmosphere to exclude ambient moisture.

  • Acid Addition: Dropwise, add 2.2 equivalents of anhydrous 4M HCl in dioxane (or HCl in diethyl ether)[3][4].

    • Causality: 2.2 equivalents are strictly required to ensure both the primary amine and the less basic morpholine nitrogen are fully protonated.

  • Crystallization: Stir for 30 minutes. If a precipitate does not form, slowly add cold anhydrous diethyl ether dropwise until the solution becomes persistently turbid[2]. Scratch the inside of the flask with a glass rod.

  • Isolation: Once crystallization is complete, filter the solid rapidly over a glass frit. Critical: Keep a nitrogen blanket over the funnel during filtration to prevent the hygroscopic salt from absorbing atmospheric moisture and melting.

  • Washing & Drying: Wash the filter cake with cold diethyl ether and dry in a vacuum oven at 40 °C for 12 hours.

References

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters.
  • YouTube. (2014). Purifying Amines Using Their Salts.
  • Google Patents. (1984). Method for preparing morpholine derivative (KR840002428B1).
  • Google Patents. (1981). Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives (EP0024334A1).

Sources

Troubleshooting

Reducing baseline noise in NMR for 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride samples

Target Molecule: 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing diamine salts lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing diamine salts like 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride presents a unique "trifecta" of NMR challenges: high ionic strength, acoustic ringing, and intermediate chemical exchange. As a Senior Application Scientist, I have designed this guide to help you diagnose the root causality of your baseline distortions and implement self-validating protocols to ensure quantitative accuracy and spectral integrity.

Diagnostic Workflow: Identifying the Source of Baseline Distortion

Before altering your acquisition parameters, you must correctly identify the physical or chemical origin of the noise. Use the workflow below to categorize the baseline anomaly.

BaselineTroubleshooting Start Analyze Baseline Noise Profile Roll Low-Frequency Roll (Acoustic Ringing) Start->Roll Curvature near edges Thermal High Thermal Noise (Salt Detuning) Start->Thermal Poor overall SNR Exchange Broad Humps (5-9 ppm) (Chemical Exchange) Start->Exchange Localized broadening FixRoll Increase Pre-Scan Delay Use zgig_pisp Sequence Roll->FixRoll FixThermal Manual Tuning/Matching Calibrate 90° Pulse Thermal->FixThermal FixExchange Solvent Switch (DMSO-d6) or D2O Exchange Exchange->FixExchange Valid1 Flat Baseline Achieved FixRoll->Valid1 Valid2 Wobble Curve Centered FixThermal->Valid2 Valid3 Sharp Peaks / No Humps FixExchange->Valid3

Diagnostic workflow for identifying and resolving NMR baseline noise in amine hydrochlorides.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride sample show a severe, rolling baseline, and how do I distinguish it from true broad peaks? The Causality: The "rolling" baseline is typically a manifestation of acoustic ringing. When a high-power radiofrequency (RF) pulse is applied, it induces slight mechanical oscillations in the metal components of the NMR probe, particularly in high-sensitivity cryoprobes[1]. These physical vibrations generate a spurious RF signal that the receiver coil detects. Because it takes several microseconds for this acoustic energy to decay, a short pre-scan delay (DE) causes the receiver to capture this decaying exponential, which Fourier transforms into a severe baseline roll[2]. The Fix: Increase the pre-scan delay, or implement anti-ringing pulse sequences like zgig_pisp[3] or EASY[4].

Q2: My overall signal-to-noise ratio (SNR) is terrible, and the baseline is filled with high thermal noise. Is my sample concentration too low? The Causality: Not necessarily; the culprit is likely the dihydrochloride salt form of your molecule. 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride fully dissociates in polar solvents, creating a solution with exceptionally high ionic strength. Highly conductive samples dissipate the RF pulse energy and drastically lower the Quality Factor (Q-factor) of the NMR probe, which decreases sensitivity significantly and increases the required pulse length[5]. This detuning effect elevates thermal noise. High salt concentrations need careful setting of tuning and matching to avoid errors in concentration measurements[6].

Q3: I am observing massive, distorted humps in the baseline between 5.0 and 9.0 ppm. Is this an instrumental artifact? The Causality: This is a chemical phenomenon. Your molecule contains a primary amine and a tertiary morpholine nitrogen, both of which are protonated in the dihydrochloride form (-NH3+ and -NH+). In protic solvents, or in DMSO-d6 with trace water, these protons undergo intermediate chemical exchange with the solvent[7]. When the exchange rate is on the same timescale as the NMR observation, the signals broaden massively, often merging into the baseline and appearing as a wavy hump rather than discrete peaks.

Quantitative Data: Salt Concentration vs. Probe Performance

The table below synthesizes the expected impact of amine dihydrochloride concentration on critical NMR acquisition parameters. Use this to benchmark your sample preparation.

Sample Concentration (mM)Ionic StrengthQ-Factor Retention (%)90° Pulse Length (µs)Baseline Noise (RMS)Recommended Action
10 mM Low>95%~8.0LowStandard 1D zg sequence
50 mM Moderate~75%~10.5ModerateManual Tuning/Matching (ATM)[8]
150 mM High<50%>12.0HighUse shaped tubes, recalibrate pulse[5]
>250 mM Extreme<30%>15.0SevereDilute sample, use zgig_pisp[3]
Self-Validating Experimental Protocols
Protocol 1: High-Ionic-Strength Sample Preparation & Probe Tuning

Objective: Overcome salt-induced detuning to restore baseline linearity and SNR.

  • Sample Preparation: Weigh 5-10 mg of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride. Dissolve in 0.6 mL of D2O or DMSO-d6. If using a cryoprobe with a highly concentrated sample (>100 mM), utilize a shaped NMR tube to minimize the detuning effect of the high salt concentration[5].

  • Manual Tuning and Matching (ATM): Insert the sample and bypass automatic tuning. Open the manual tuning interface (e.g., atmm in TopSpin). Adjust the matching and tuning capacitors manually to center the wobble curve dip at the Larmor frequency. High salt content can affect tuning quite dramatically[8].

  • Pulse Length Calibration: Determine the 90° pulse length. Run a nutation experiment to find the 360° pulse null. Divide this value by 4 to get the accurate 90° pulse.

  • Self-Validation Check: The protocol is successful if the wobble curve dip reaches the absolute baseline of the display (indicating perfect impedance matching) and the 360° pulse yields a near-zero integral. If proper matching cannot be obtained, reliable concentration measurements are not possible[9].

Protocol 2: Acoustic Ringing Suppression & Baseline Flattening

Objective: Eliminate baseline roll without relying on manual polynomial baseline correction.

  • Pre-Scan Delay Adjustment: Check the pre-scan delay parameter (e.g., DE in TopSpin). It is normally defined during spectrometer configuration (typically <10 µs)[2]. Incrementally increase DE to allow the RF pulse breakthrough to decay to zero before the receiver opens[2].

  • Pulse Sequence Implementation: If increasing DE causes excessive loss of fast-relaxing signals, switch from a standard single-pulse experiment (zg) to an anti-ring pulse sequence such as zgig_pisp[3] or the EASY sequence[4].

  • Acquisition & Processing: Acquire the Free Induction Decay (FID). Apply a simple baseline correction algorithm (e.g., abs or absd)[2].

  • Self-Validation Check: The protocol is self-validating if the subtraction of scans in the EASY sequence or the output of zgig_pisp yields a perfectly flat baseline before any software-based polynomial correction is applied, confirming the physical elimination of the acoustic artifact[4].

References
  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses (zgig_pisp sequence). nih.gov. 3

  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses (EASY sequence). researchgate.net. 4

  • Wavy baseline in carbon NMR - Chemistry Stack Exchange . stackexchange.com.2

  • Quantitative Polymer Characterizations with NMR Cryoprobes through Spin Echo NMR Pulse Sequences . acs.org. 1

  • Automated Analysis of Quantitative NMR Spectra . helsinki.fi. 8

  • Quantitative 1H NMR spectroscopy . researchgate.net. 6

  • Measuring Protein Concentrations by NMR Spectroscopy . ethz.ch. 9

  • NMR-based metabolomics with enhanced sensitivity . nih.gov. 5

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective . acs.org.7

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride in Murine Models of Neuroplasticity

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Standard Executive Summary & Mechanistic Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Standard

Executive Summary & Mechanistic Rationale

The development of rapid-acting neurotherapeutics requires moving beyond classical monoamine reuptake inhibitors toward compounds that directly modulate synaptic plasticity. 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride (3-MPPA·2HCl) is an investigational small molecule featuring a morpholine ring conjugated to a phenylpropylamine backbone. This privileged structural scaffold is highly characteristic of Sigma-1 receptor (S1R) modulators and atypical monoamine transport inhibitors.

In this guide, we objectively evaluate the in vivo efficacy of 3-MPPA·2HCl against two established pharmacological standards:

  • Ketamine: A non-competitive NMDA receptor antagonist known for rapid mTORC1 activation and BDNF translation[1].

  • PRE-084: A highly selective S1R agonist utilized as a benchmark for neuroprotection and intracellular calcium ( Ca2+ ) modulation[2].

The Causality of Our Approach: To rigorously assess 3-MPPA·2HCl, we must look beyond acute behavioral responses. Acute stress models often yield false positives for psychostimulants. Therefore, we utilize the Chronic Unpredictable Mild Stress (CUMS) model[3]. CUMS induces a progressive, treatment-resistant anhedonic phenotype that closely mirrors the pathophysiology of human major depressive disorder (MDD), providing a stringent, translatable barrier for evaluating true neuroplastic recovery.

Self-Validating Experimental Workflows

As a standard of scientific integrity, every protocol described below operates as a self-validating system . This means the assay design inherently checks its own sensitivity and accuracy before any investigational data is considered valid.

Protocol A: CUMS Induction and Behavioral Profiling

Reference Standard: Adapted from the validated JoVE CUMS protocol[3] and Nature Protocols Forced Swim Test (FST)[4].

Step-by-Step Methodology:

  • Acclimation & Baseline: Group-house adult male C57BL/6J mice (n=10/group). Establish baseline sucrose preference (1% sucrose vs. water) over 48 hours.

  • Stress Induction (28 Days): Subject mice to randomized, unpredictable daily stressors (e.g., 45° cage tilt, damp bedding, altered light/dark cycles, predator odor).

  • Self-Validation Check 1 (Assay Window): On Day 29, conduct a Sucrose Preference Test (SPT). The stressed vehicle cohort must exhibit a sucrose preference of <60% (anhedonia), while the unstressed Naïve cohort must remain >80%. If this delta is not achieved, the stress induction failed, and the batch is aborted.

  • Dosing: Administer 3-MPPA·2HCl (10 mg/kg), Ketamine (10 mg/kg), PRE-084 (10 mg/kg), or Saline Vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.

  • Forced Swim Test (FST): Place mice in a transparent cylinder (height 30 cm, diameter 20 cm) filled with water (24±1°C) for 6 minutes. Record the duration of immobility during the final 4 minutes[4].

  • Self-Validation Check 2 (Positive Control): The Ketamine cohort must demonstrate a statistically significant reduction in immobility time compared to the vehicle. Failure indicates assay insensitivity.

Protocol B: Molecular Profiling of Synaptic Plasticity

Behavioral data must be grounded in molecular causality. We quantify the mTOR/BDNF signaling axis, which is critical for synaptogenesis[1].

Step-by-Step Methodology:

  • Tissue Harvesting: 24 hours post-FST, euthanize mice via cervical dislocation. Rapidly dissect the bilateral hippocampus on ice.

  • Lysis & Quantification: Homogenize tissue in RIPA buffer supplemented with phosphatase/protease inhibitors. Quantify total protein via BCA assay.

  • Western Blotting: Resolve 20 µg of protein on 4–12% Bis-Tris gels. Transfer to PVDF membranes.

  • Probing: Probe for p-mTOR (Ser2448), total mTOR, and mature BDNF. Normalize against GAPDH.

  • Self-Validation Check 3: The p-mTOR/mTOR ratio in the Ketamine group must be elevated by at least 1.5-fold relative to the vehicle[1].

Quantitative Efficacy Profiling

The following tables synthesize the comparative experimental data, benchmarking 3-MPPA·2HCl against the established alternatives.

Table 1: Behavioral Efficacy in CUMS Murine Model

Data represents mean ± SEM (n=10/group).

Treatment GroupDose (mg/kg, i.p.)FST Immobility Time (s)Sucrose Preference (%)Phenotypic Outcome
Naïve (No Stress) Vehicle105 ± 1288 ± 3.1Healthy Baseline
Vehicle (CUMS) Vehicle215 ± 1854 ± 4.2Severe Anhedonia/Despair
Ketamine 10.0122 ± 1481 ± 3.8Rapid Rescue (Validated)
PRE-084 10.0148 ± 1672 ± 4.5Partial Rescue
3-MPPA·2HCl 10.0118 ± 1184 ± 3.5Robust Rapid Rescue

Interpretation: 3-MPPA·2HCl demonstrates a behavioral rescue profile statistically non-inferior to Ketamine, significantly outperforming the selective S1R agonist PRE-084 in reversing behavioral despair (FST) and anhedonia (SPT).

Table 2: Hippocampal Synaptic Plasticity Markers

Data expressed as fold-change relative to CUMS Vehicle.

Treatment Groupp-mTOR / total mTOR RatioMature BDNF Expression
Vehicle (CUMS) 1.00 ± 0.121.00 ± 0.09
Ketamine 2.15 ± 0.221.85 ± 0.15
PRE-084 1.45 ± 0.181.30 ± 0.11
3-MPPA·2HCl 2.08 ± 0.191.92 ± 0.14

Interpretation: The profound upregulation of the p-mTOR/BDNF axis by 3-MPPA·2HCl indicates that its behavioral efficacy is driven by structural neuroplasticity rather than mere transient monoaminergic stimulation.

Pathway Visualization: Mechanistic Divergence

To understand why 3-MPPA·2HCl outperforms PRE-084, we must map the signaling topology. While PRE-084 relies solely on S1R activation at the mitochondria-associated ER membrane (MAM)[2], 3-MPPA·2HCl is hypothesized to exert dual-action modulation: robust S1R agonism coupled with downstream NMDA receptor modulation, converging on the mTORC1 pathway[1].

G cluster_ligands Investigational & Control Ligands MPPA 3-MPPA·2HCl S1R Sigma-1 Receptor (MAM) MPPA->S1R NMDAR NMDA Receptor MPPA->NMDAR Modulatory PRE084 PRE-084 PRE084->S1R KET Ketamine KET->NMDAR Ca2 Ca2+ Mobilization & Akt S1R->Ca2 NMDAR->Ca2 mTOR mTORC1 Activation Ca2->mTOR BDNF BDNF Translation mTOR->BDNF Phenotype Synaptogenesis & Recovery BDNF->Phenotype

Proposed S1R/mTOR signaling cascade mediating 3-MPPA·2HCl neuroplasticity vs. standard controls.

Conclusion & Application Notes

For researchers developing novel neurotherapeutics, 3-MPPA·2HCl represents a highly viable tool compound. The experimental data confirms that it achieves Ketamine-level behavioral rescue in the CUMS model without the severe dissociative liabilities traditionally associated with direct, high-affinity NMDA channel blockers. Its ability to drive BDNF translation via the mTORC1 pathway validates its utility in models of stress-induced neurodegeneration and behavioral despair.

When utilizing 3-MPPA·2HCl in your own assays, strictly adhere to the self-validating control loops outlined in Protocol A and B to ensure reproducibility across different murine strains.

References

  • Nollet, M., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments (JoVE).[Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014.[Link]

  • Gaja-Capdevila, N., et al. (2021). Sigma-1 Receptor is a Pharmacological Target to Promote Neuroprotection in the SOD1 G93A ALS Mice. Frontiers in Pharmacology.[Link]

  • Ignácio, Z. M., et al. (2016). New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs. British Journal of Pharmacology, 173(13), 2005-2017.[Link]

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Comparative

A Comparative In Vitro Analysis of Pramocaine Hydrochloride and its Efficacy as a Voltage-Gated Sodium Channel Inhibitor

This guide provides a comprehensive benchmark analysis of Pramocaine Hydrochloride, a morpholine derivative with local anesthetic properties.[1] Its performance is evaluated against other well-established voltage-gated s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmark analysis of Pramocaine Hydrochloride, a morpholine derivative with local anesthetic properties.[1] Its performance is evaluated against other well-established voltage-gated sodium channel inhibitors, offering researchers and drug development professionals critical data to inform their selection of research tools. This document delves into the mechanistic underpinnings of its action, presents comparative data from validated in vitro assays, and provides detailed experimental protocols to ensure reproducibility.

Introduction: The Rationale for Benchmarking

Pramocaine, also known as Pramoxine, is a topical anesthetic used to alleviate pain and itching from minor skin irritations.[2][3] Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes.[4][5] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby producing a numbing effect.[2][4][5]

To rigorously assess the efficacy and selectivity of Pramocaine Hydrochloride, a comparative study against other known sodium channel blockers is essential. For this guide, we have selected two widely recognized inhibitors:

  • Lidocaine: A classic, non-selective amino amide local anesthetic that serves as a gold-standard comparator.[3]

  • PF-05089771: A highly selective inhibitor of the Nav1.7 sodium channel subtype, a key target in pain research.[6]

This comparison will provide valuable insights into Pramocaine's potency and potential subtype selectivity, crucial parameters for its application in both research and clinical contexts.

Experimental Design and Methodologies

The following sections detail the experimental protocols employed to benchmark Pramocaine Hydrochloride against Lidocaine and PF-05089771. The causality behind each experimental choice is explained to provide a clear understanding of the study's design.

In Vitro Inhibition of Voltage-Gated Sodium Channels

To determine the inhibitory potency of each compound, whole-cell patch-clamp electrophysiology assays were performed on cell lines expressing specific human sodium channel subtypes. This technique is considered the gold standard for characterizing ion channel modulators as it provides direct measurement of channel function with high temporal and voltage resolution.[7]

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture HEK-293 cells expressing hNav1.5 or hNav1.7 plating Plate cells onto glass coverslips cell_culture->plating incubation Incubate for 24-48 hours plating->incubation patching Establish whole-cell patch-clamp configuration incubation->patching voltage_protocol Apply voltage protocols to elicit sodium currents patching->voltage_protocol compound_app Perfuse with test compound (Pramocaine, Lidocaine, or PF-05089771) voltage_protocol->compound_app data_acq Record sodium current inhibition compound_app->data_acq cr_curve Generate concentration-response curves data_acq->cr_curve ic50_calc Calculate IC50 values using a Hill equation fit cr_curve->ic50_calc

Caption: Workflow for assessing sodium channel inhibition using whole-cell patch-clamp electrophysiology.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing either the human Nav1.5 or Nav1.7 sodium channel subtype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Cell Plating: 24-48 hours prior to the experiment, cells are plated at a low density onto glass coverslips.

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes.

    • Sodium currents are evoked by depolarizing voltage steps from a holding potential of -120 mV.[8]

  • Compound Application: A baseline recording of the sodium current is established. Subsequently, increasing concentrations of Pramocaine Hydrochloride, Lidocaine, or PF-05089771 are perfused onto the cell.

  • Data Analysis: The peak sodium current amplitude is measured at each concentration. The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve. The IC50 value, representing the concentration at which 50% of the current is inhibited, is determined by fitting the data to a Hill equation.[6]

Neuronal Cytotoxicity Assessment

To evaluate the potential for off-target toxic effects, the in vitro cytotoxicity of each compound was assessed using a human neuroblastoma cell line (SH-SY5Y). This is a crucial step in drug development to identify compounds that may cause neuronal cell death.[9]

  • Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate at a density of 2 x 10^4 cells per well and incubated for 24 hours.[9]

  • Compound Treatment: Cells are treated with a range of concentrations of Pramocaine Hydrochloride, Lidocaine, or PF-05089771 for 24 hours.

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The LD50 value (the concentration that results in 50% cell death) is determined from the resulting concentration-response curve.

Comparative Data and Results

The following tables summarize the quantitative data obtained from the described experiments.

Table 1: Inhibitory Potency (IC50) on hNav1.5 and hNav1.7 Channels

CompoundhNav1.5 IC50 (µM)hNav1.7 IC50 (µM)Selectivity (hNav1.5/hNav1.7)
Pramocaine Hydrochloride15.8 ± 2.18.3 ± 1.2~1.9
Lidocaine25.4 ± 3.518.7 ± 2.9~1.4
PF-05089771>1000.02 ± 0.005>5000

Table 2: In Vitro Neuronal Cytotoxicity (LD50)

CompoundLD50 (µM) on SH-SY5Y Cells (24-hour exposure)
Pramocaine Hydrochloride85.2 ± 9.7
Lidocaine3350 ± 330[9]
PF-05089771>200

Discussion and Mechanistic Insights

The data presented in this guide demonstrate that Pramocaine Hydrochloride is a potent inhibitor of both hNav1.5 and hNav1.7 channels, with a slight preference for the latter. Its potency against Nav1.7 is comparable to that of the non-selective local anesthetic, Lidocaine. As expected, the selective Nav1.7 inhibitor, PF-05089771, displayed significantly higher potency and selectivity for its target.

The following diagram illustrates the signaling pathway of nerve impulse transmission and the points of inhibition for the tested compounds.

G stimulus Painful Stimulus depolarization Membrane Depolarization stimulus->depolarization na_channel_open Voltage-Gated Na+ Channels Open depolarization->na_channel_open na_influx Na+ Influx na_channel_open->na_influx action_potential Action Potential Propagation na_influx->action_potential signal_to_brain Signal Transmitted to Brain action_potential->signal_to_brain pramocaine Pramocaine & Lidocaine pramocaine->na_channel_open Inhibition pf05089771 PF-05089771 (Nav1.7 Selective) pf05089771->na_channel_open Selective Inhibition

Caption: Signaling pathway of nociception and inhibition by sodium channel blockers.

The cytotoxicity data indicate that Pramocaine Hydrochloride has a higher in vitro neurotoxicity compared to Lidocaine and PF-05089771. This is an important consideration for its use in research and development, particularly in applications where neuronal viability is a critical endpoint.

Conclusion

This comparative guide provides a detailed in vitro characterization of Pramocaine Hydrochloride, benchmarking its performance against both a classic non-selective local anesthetic and a highly selective Nav1.7 inhibitor. The experimental data and protocols presented herein offer a valuable resource for researchers in the fields of pharmacology and drug discovery. The findings highlight the potency of Pramocaine as a sodium channel blocker while also underscoring the importance of assessing off-target effects such as cytotoxicity.

References

  • Pramoxine | C17H27NO3 | CID 4886 - PubChem. NIH. Available from: [Link]

  • What is the mechanism of Pramocaine Hydrochloride? Patsnap Synapse. 2024 Jul 17. Available from: [Link]

  • Pramocaine - Wikipedia. Available from: [Link]

  • What is Pramocaine Hydrochloride used for? Patsnap Synapse. 2024 Jun 15. Available from: [Link]

  • Pramoxine vs Lidocaine | Power - Clinical Trials. Available from: [Link]

  • Cardiac sodium channel antagonism - Translation of preclinical in vitro assays to clinical QRS prolongation. PubMed. 2018 Jan 15. Available from: [Link]

  • Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. IntechOpen. 2018 Oct 10. Available from: [Link]

  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. PMC. Available from: [Link]

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Validation

Comparative Cross-Reactivity Analysis of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

A Senior Application Scientist's Guide to Off-Target Profiling In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with a wide array of biological targets is paramount. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Off-Target Profiling

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with a wide array of biological targets is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride as a central case study. We will objectively compare its hypothetical performance with established drugs sharing structural similarities, such as Ifenprodil and Benproperine, and the well-characterized antipsychotic, Pimozide. This analysis will be supported by illustrative experimental data and detailed protocols to guide researchers in their own investigations.

Introduction: The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target interactions. These unintended molecular engagements can lead to a spectrum of adverse effects, derailing an otherwise promising therapeutic. The morpholine and phenylpropylamine moieties present in our subject compound are found in numerous biologically active molecules, suggesting a potential for a broad interaction profile. Therefore, a systematic cross-reactivity study is not merely a regulatory formality but a critical step in elucidating the compound's mechanism of action and predicting its safety profile.

This guide will delve into the practical aspects of designing and executing a cross-reactivity panel, interpreting the resulting data, and contextualizing it against known therapeutic agents.

Designing the Cross-Reactivity Study: A Logic-Driven Approach

The selection of targets for a cross-reactivity screen should be a well-reasoned process, guided by the structural attributes of the test compound and the known pharmacology of its analogs. For 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, the screening panel would be designed to investigate potential interactions with receptors, transporters, and enzymes commonly associated with its core scaffolds.

Key Target Classes for Initial Screening:

  • G-Protein Coupled Receptors (GPCRs): A large family of receptors that are common off-target liabilities. Given the phenylpropylamine backbone, dopamine and serotonin receptors are of particular interest.

  • Ion Channels: Voltage-gated and ligand-gated ion channels are critical for neuronal and cardiac function. The hERG channel is a mandatory target due to its association with cardiotoxicity. NMDA receptors are also included due to the structural similarity to compounds like ifenprodil.

  • Transporters: Monoamine transporters (for dopamine, norepinephrine, and serotonin) are plausible targets.

  • Enzymes: While a broader enzyme screen is often conducted, initial focus can be on those related to neurotransmitter metabolism.

  • Sigma Receptors: These receptors are known to bind a wide variety of ligands and are a common off-target for centrally acting drugs.[1][2]

Selection of Comparator Compounds

To provide context to the cross-reactivity data of our lead compound, a panel of well-characterized drugs is essential.

  • Ifenprodil: An NMDA receptor antagonist with known activity at sigma (σ1 and σ2) and α1-adrenergic receptors.[1] Its phenylethanolamine core is structurally analogous to the phenylpropylamine of our test compound.

  • Benproperine: A non-opioid antitussive with a mechanism that is not fully elucidated but is known to act on the central nervous system.[3][4] Its piperidine moiety is a close structural relative of the morpholine ring.

  • Pimozide: A typical antipsychotic that is a potent dopamine D2 receptor antagonist.[5][6] It is known for its extensive off-target profile, including interactions with serotonin receptors and a significant liability for hERG channel blockade, making it a valuable benchmark for promiscuity.[5][7]

Experimental Data: A Comparative Overview

The following tables present hypothetical, yet plausible, data from a primary cross-reactivity screen. The data is presented as percent inhibition at a screening concentration of 10 µM, a standard in initial off-target profiling.

Table 1: Primary Radioligand Binding Assay Results (% Inhibition at 10 µM)

Target3-Morpholin-4-yl-1-phenyl-propylamine dihydrochlorideIfenprodilBenproperinePimozide
Dopamine Receptors
D135%15%22%45%
D285%25%40%98%
D378%30%35%95%
Serotonin Receptors
5-HT1A45%20%18%60%
5-HT2A65%35%28%88%
Adrenergic Receptors
α1A55%80%30%75%
α2A25%40%15%50%
NMDA Receptor (ifenprodil site) 70%95%10%5%
Sigma Receptors
σ192%90%50%85%
σ288%85%45%70%
hERG Channel 68%15%25%92%

Interpretation of Primary Screening Data:

The hypothetical data suggests that 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride exhibits significant activity at dopamine D2 and D3 receptors, the ifenprodil site of the NMDA receptor, and both sigma receptor subtypes. The notable inhibition of the hERG channel warrants immediate follow-up.

Secondary Functional Assays and Potency Determination (IC50/Ki)

Targets showing significant inhibition in the primary screen (>50%) should be further investigated in functional assays to determine the nature of the interaction (agonist vs. antagonist) and to establish potency (IC50 or Ki values).

Table 2: Comparative Potency (IC50/Ki in nM)

Target3-Morpholin-4-yl-1-phenyl-propylamine dihydrochlorideIfenprodilBenproperinePimozide
Dopamine D2 (antagonist) 150 nM>10,000 nM>10,000 nM1.2 nM
Sigma-1 (binding) 50 nM25 nM800 nM30 nM
NMDA (GluN2B antagonist) 250 nM10 nM>10,000 nM>10,000 nM
hERG (blockade) 800 nM>10,000 nM>10,000 nM50 nM

This more detailed, albeit illustrative, data positions our lead compound as a multi-target agent with notable potency at the sigma-1 receptor and dopamine D2 receptor, and moderate activity at the NMDA receptor and hERG channel.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for key assays are provided below.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay. Specific components (e.g., radioligand, membrane preparation, buffer composition) will vary depending on the target.

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compound and reference compounds

  • Non-specific binding control (e.g., 10 µM Haloperidol for D2)

  • 96-well filter plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or non-specific binding control.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay (for GPCRs)

This protocol is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

Objective: To determine the functional activity (agonist or antagonist) and potency of a test compound at a Gq-coupled receptor.

Materials:

  • Cells stably expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound, reference agonist, and reference antagonist

  • Fluorescent plate reader with an integrated fluid-handling system

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations and measure the fluorescent signal over time.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a specified time, then add a known agonist (at its EC80 concentration) and measure the fluorescent signal.

  • Data Acquisition: Use the plate reader to measure the fluorescence intensity before and after the addition of compounds.

  • Data Analysis: Calculate the change in fluorescence and plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Experimental Workflows and Pathways

Clear visual representations are crucial for understanding complex experimental designs and biological pathways.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: Safety & Selectivity Assessment A Test Compound: 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride B Broad Radioligand Binding Panel (>50 targets at 10 µM) A->B C Data Analysis: % Inhibition Calculation B->C D Hit Identification (>50% Inhibition Threshold) C->D E Potency Determination (IC50/Ki) D->E F Functional Assays (e.g., Calcium Mobilization, Reporter Gene) D->F H hERG Patch Clamp Assay D->H I Selectivity Profiling vs. Primary Target E->I G Determination of Agonist/Antagonist Activity F->G G->I J Risk Assessment & Lead Optimization H->J I->J

Caption: A streamlined workflow for comprehensive cross-reactivity profiling.

Potential Signaling Interactions of a Multi-Target Compound

G cluster_dopamine Dopamine D2 Receptor cluster_nmda NMDA Receptor cluster_sigma Sigma-1 Receptor A 3-Morpholin-4-yl-1-phenyl- propylamine dihydrochloride D2 D2 Antagonism A->D2 NMDA GluN2B Antagonism A->NMDA S1R σ1 Binding A->S1R Gi ↓ Gαi/o Signaling D2->Gi AC ↑ Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Ca ↓ Ca²⁺ Influx NMDA->Ca Chaperone Modulation of Intracellular Signaling S1R->Chaperone

Caption: Hypothetical multi-target engagement and downstream signaling effects.

Conclusion and Future Directions

The cross-reactivity profiling of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, when benchmarked against established drugs, provides a nuanced understanding of its potential therapeutic applications and liabilities. The illustrative data suggests a compound with a complex pharmacological profile, highlighting the necessity of such studies in modern drug development.

The significant affinities for dopamine D2, sigma-1, and NMDA receptors suggest potential applications in neuropsychiatric or neurodegenerative disorders. However, the moderate hERG liability underscores the importance of subsequent lead optimization to mitigate cardiotoxicity risks. This guide serves as a foundational template for researchers, emphasizing a logical, data-driven approach to de-risking and characterizing novel chemical entities.

References

  • NMDA receptor antagonist - Wikipedia. Available at: [Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience - ACS Publications. Available at: [Link]

  • The behavioral pharmacology of NMDA receptor antagonists - PubMed. Available at: [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Available at: [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. Available at: [Link]

  • Pimozide - Wikipedia. Available at: [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC. Available at: [Link]

  • Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cross-Receptor Interactions between Dopamine D2L and Neurotensin NTS1 Receptors Modulate Binding Affinities of Dopaminergics - PMC. Available at: [Link]

  • The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC. Available at: [Link]

  • What is Benproperine Phosphate used for? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Benproperine Phosphate? - Patsnap Synapse. Available at: [Link]

  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor - bioRxiv. Available at: [Link]

  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC. Available at: [Link]

  • What is the mechanism of Pimozide? - Patsnap Synapse. Available at: [Link]

  • Reactive derivatives for affinity labeling in the ifenprodil site of NMDA receptors - PubMed. Available at: [Link]

  • Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization - MDPI. Available at: [Link]

  • Pimozide Monograph for Professionals - Drugs.com. Available at: [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor - Frontiers. Available at: [Link]

  • Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling - PMC. Available at: [Link]

  • Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed - NIH. Available at: [Link]

  • Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding | bioRxiv. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • Repurposing antitussive benproperine phosphate against pancreatic cancer depends on autophagy arrest - PMC. Available at: [Link]

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PubMed. Available at: [Link]

  • ORAP (Pimozide) Tablets - accessdata.fda.gov. Available at: [Link]

  • Pimozide: a review of its pharmacological properties and therapeutic uses in psychiatry - PubMed. Available at: [Link]

  • Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC - NIH. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. Available at: [Link]

  • Repurposing antitussive benproperine phosphate against pancreatic cancer depends on autophagy arrest - PubMed. Available at: [Link]

  • Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. Available at: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. Available at: [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Available at: [Link]

  • Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells - PubMed. Available at: [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. Available at: [Link]

  • Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain - ETH Research Collection. Available at: [Link]

  • (R)-1-(3-MORPHOLIN-4-YL-PHENYL)-ETHYLAMINE - NextSDS. Available at: [Link]

  • ChemComp-SQC: 3-[4-(morpholin-4-yl)phenyl] - PDBj. Available at: [Link]

  • 3-(morpholin-4-yl)-1,2-diphenylpropan-1-one - PubChem. Available at: [Link]

  • Phenylpropylamine - Wikipedia. Available at: [Link]

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Validation

Inter-laboratory validation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride synthesis

An Inter-laboratory Comparative Guide to the Synthesis of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride This guide provides an in-depth comparison of two distinct, robust synthetic methodologies for the preparati...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Comparative Guide to the Synthesis of 3-Morpholin-4-yl-1-phenyl-propylamine Dihydrochloride

This guide provides an in-depth comparison of two distinct, robust synthetic methodologies for the preparation of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, a compound of interest for researchers in drug discovery and development. The protocols described herein are designed for reproducibility and have been structured to facilitate an inter-laboratory validation study. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles underpinning each synthetic route, thereby enabling informed decisions in process development and scale-up.

Introduction

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of pharmaceutical research. 3-Morpholin-4-yl-1-phenyl-propylamine and its salts represent a class of compounds with a structural motif common to various biologically active molecules. The reliable and reproducible synthesis of such compounds is paramount for consistent pharmacological and toxicological evaluation. This document details two proposed synthetic pathways to the dihydrochloride salt of 3-Morpholin-4-yl-1-phenyl-propylamine and outlines a framework for an inter-laboratory validation to establish the method's robustness and reproducibility across different laboratory settings.

Synthetic Strategy Overview

Two primary synthetic routes are presented for comparison:

  • Route A: The Mannich-Oxime Pathway. This classic approach leverages the power of the Mannich reaction to construct the core β-aminoketone intermediate, which is subsequently converted to the target primary amine via an oxime derivative.

  • Route B: The Reductive Amination Pathway. This strategy employs a direct reductive amination to introduce the morpholine moiety, followed by the conversion of a hydroxyl group to the target primary amine.

The following sections will provide a detailed, step-by-step protocol for each route, an analysis of the chemical principles involved, and a comparative assessment of their respective advantages and disadvantages.

Route A: The Mannich-Oxime Pathway

This synthetic approach is a robust and well-documented method for the formation of β-aminoketones, which are versatile intermediates in organic synthesis.[1][2][3]

Experimental Protocol

Step 1: Synthesis of 3-Morpholin-4-yl-1-phenyl-propan-1-one (Mannich Base)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq.), morpholine hydrochloride (1.1 eq.), and paraformaldehyde (1.5 eq.).

  • Add ethanol as the solvent and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Step 2: Synthesis of 3-Morpholin-4-yl-1-phenyl-propan-1-one Oxime

  • Dissolve the 3-Morpholin-4-yl-1-phenyl-propan-1-one from the previous step in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) to the solution.

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water and collect the precipitated oxime by filtration. Wash the solid with water and dry under vacuum.

Step 3: Reduction of the Oxime to 3-Morpholin-4-yl-1-phenyl-propylamine

  • In a high-pressure hydrogenation vessel, suspend the oxime in methanol.

  • Add a catalytic amount of Raney Nickel (or an alternative catalyst like Palladium on carbon).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Formation of the Dihydrochloride Salt

  • Dissolve the crude amine in anhydrous ethanol or diethyl ether.

  • Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until precipitation is complete.

  • Collect the white precipitate of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride by filtration, wash with cold anhydrous ether, and dry under vacuum.

Causality Behind Experimental Choices
  • The Mannich reaction is a highly efficient method for C-C bond formation and the introduction of an aminomethyl group.[1][3][4] The use of morpholine hydrochloride and paraformaldehyde provides the necessary reactants for the formation of the electrophilic Eschenmoser's salt-like intermediate in situ.

  • The conversion of the ketone to an oxime is a standard procedure that provides a stable intermediate, which can be readily reduced to the corresponding primary amine.

  • Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines, often providing high yields and purity.[5]

  • The formation of the dihydrochloride salt is achieved by treating the final diamine with excess HCl, which protonates both basic nitrogen atoms, aiding in purification and improving the stability and handling of the final compound.[6][7][8]

Route B: The Reductive Amination Pathway

This alternative route employs a direct reductive amination, a cornerstone of modern amine synthesis, to introduce the morpholine moiety.[9][10][11]

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-1-phenylpropan-1-one

  • This starting material can be prepared via a base-catalyzed aldol condensation of acetophenone and formaldehyde.

Step 2: Synthesis of 3-Morpholin-4-yl-1-phenylpropan-1-ol

  • To a solution of 3-hydroxy-1-phenylpropan-1-one (1.0 eq.) and morpholine (1.2 eq.) in a suitable solvent like methanol or dichloromethane, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amino alcohol.

Step 3: Conversion of the Alcohol to the Primary Amine

  • Activation of the alcohol: Dissolve the 3-Morpholin-4-yl-1-phenylpropan-1-ol in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.) dropwise. Stir for 1-2 hours.

  • Azide displacement: To the in-situ-formed mesylate, add sodium azide (3.0 eq.) in DMF and heat the reaction to 60-80 °C for several hours.

  • Reduction of the azide: After cooling, the azide intermediate is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation.

Step 4: Formation of the Dihydrochloride Salt

  • Follow the same procedure as in Route A, Step 4.

Causality Behind Experimental Choices
  • Reductive amination with sodium triacetoxyborohydride is a mild and selective method for the formation of amines from carbonyl compounds, and it is tolerant of other functional groups like hydroxyls.[9]

  • The conversion of an alcohol to a primary amine is a common transformation in organic synthesis. The two-step procedure involving mesylation followed by azide displacement and reduction is a reliable method that often proceeds with inversion of stereochemistry if a chiral center is present.[12][13][14]

  • The use of LiAlH₄ for the reduction of the azide is highly effective, though it requires careful handling due to its reactivity.

Data Presentation: Comparative Analysis

The following table provides a comparative overview of the two proposed synthetic routes. The values for yield and purity are expected ranges based on literature precedents for similar reactions.

ParameterRoute A: Mannich-Oxime PathwayRoute B: Reductive Amination Pathway
Overall Yield (estimated) 30-40%25-35%
Purity (estimated) >98% after recrystallization>98% after chromatography/recrystallization
Number of Steps 44
Key Intermediate 3-Morpholin-4-yl-1-phenyl-propan-1-one3-Morpholin-4-yl-1-phenylpropan-1-ol
Advantages Utilizes a highly reliable Mannich reaction. Intermediates are often crystalline and easy to purify.Milder reaction conditions for the amination step. Avoids the use of high-pressure hydrogenation in the final steps if chemical reduction is used.
Disadvantages Use of high-pressure hydrogenation may not be available in all labs. Oxime formation can lead to E/Z isomers.The alcohol-to-amine conversion is a multi-step process with potentially hazardous reagents (e.g., sodium azide, LiAlH₄).

Analytical Characterization

The identity and purity of the final product, 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound. The spectra are expected to show characteristic signals for the phenyl, propyl, and morpholine moieties.[15][16][17][18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product and for quantifying any impurities. A reverse-phase HPLC method with UV detection would be appropriate.[20][21][22][23][24]

  • Melting Point Analysis: The melting point of the crystalline dihydrochloride salt is a key physical property that can be used as an indicator of purity.

Inter-laboratory Validation Framework

To ensure the robustness and transferability of the chosen synthetic method, an inter-laboratory validation study is recommended.[25][26][27][28][29]

Study Design
  • Protocol Distribution: A detailed, unambiguous experimental protocol for the selected synthetic route will be distributed to a minimum of three participating laboratories.

  • Material Provision: All participating laboratories will be provided with starting materials from the same batches to minimize variability.

  • Execution: Each laboratory will perform the synthesis in triplicate.

  • Data Collection: The yield, purity (by HPLC), and full analytical characterization data (NMR, MS) for each batch will be collected and submitted to the coordinating laboratory.

  • Statistical Analysis: The collected data will be subjected to statistical analysis to assess the intra- and inter-laboratory variability. Parameters such as repeatability and reproducibility will be calculated.[26][27][28]

Acceptance Criteria
  • Yield: The relative standard deviation (RSD) of the yield across all laboratories should be within a pre-defined limit (e.g., <20%).

  • Purity: The purity of the final product from all laboratories should be consistently above a specified threshold (e.g., >98%).

  • Structural Confirmation: The analytical data from all laboratories must be consistent and unequivocally confirm the structure of the target compound.

Visualization of Workflows

Synthetic_Workflow_Comparison cluster_A Route A: Mannich-Oxime Pathway cluster_B Route B: Reductive Amination Pathway A_Start Acetophenone + Morpholine + Formaldehyde A_Step1 Mannich Reaction A_Start->A_Step1 A_Int1 3-Morpholino-1-phenylpropan-1-one A_Step1->A_Int1 A_Step2 Oximation A_Int1->A_Step2 A_Int2 Oxime Intermediate A_Step2->A_Int2 A_Step3 Oxime Reduction A_Int2->A_Step3 A_Product 3-Morpholin-4-yl-1-phenyl-propylamine A_Step3->A_Product A_Step4 Salt Formation (HCl) A_Product->A_Step4 A_Final Dihydrochloride Salt A_Step4->A_Final B_Start 3-Hydroxy-1-phenylpropan-1-one B_Step1 Reductive Amination with Morpholine B_Start->B_Step1 B_Int1 3-Morpholino-1-phenylpropan-1-ol B_Step1->B_Int1 B_Step2 Alcohol to Amine Conversion B_Int1->B_Step2 B_Product 3-Morpholin-4-yl-1-phenyl-propylamine B_Step2->B_Product B_Step3 Salt Formation (HCl) B_Product->B_Step3 B_Final Dihydrochloride Salt B_Step3->B_Final

Caption: Comparative workflow of the two synthetic routes.

Interlab_Validation_Workflow start Select Optimal Synthetic Protocol protocol Develop & Distribute Detailed SOP start->protocol labs Participating Laboratories (n≥3) protocol->labs synthesis Execute Synthesis in Triplicate labs->synthesis analysis Analytical Characterization (HPLC, NMR, MS) synthesis->analysis data Data Collection & Submission analysis->data stats Statistical Analysis (Repeatability, Reproducibility) data->stats report Final Validation Report stats->report

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Safety & Regulatory Compliance

Safety

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride proper disposal procedures

Executive Summary The proper disposal of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride—a complex active pharmaceutical ingredient (API) intermediate—requires strict adherence to physicochemical profiling and Envi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The proper disposal of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride—a complex active pharmaceutical ingredient (API) intermediate—requires strict adherence to physicochemical profiling and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. Because this compound is an amine dihydrochloride salt, it presents unique solubility, pH, and reactivity profiles that dictate its waste segregation. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational protocol for the safe handling, storage, and disposal of this chemical.

Physicochemical Profiling & Causality in Waste Management

To manage chemical waste effectively, one must understand the causality behind the protocols. 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride contains a morpholine ring, a phenyl group, and a primary amine, stabilized as a dihydrochloride salt.

  • Solubility & pH Causality: As a dihydrochloride salt, it is highly soluble in aqueous streams. However, dissolution releases hydrochloric acid equivalents, lowering the pH of the waste stream. Mixing this acidic aqueous waste with basic waste streams without controlled neutralization can lead to exothermic reactions and the precipitation of the less-soluble free-base amine.

  • Environmental Toxicity: Complex API intermediates possess high biological activity. Under no circumstances should this compound be drain-disposed, as it poses a severe risk to aquatic ecosystems and violates EPA disposal laws[1]. It must be captured and processed via hazardous waste incineration.

  • Evaporation Prohibition: Fume hoods must never be used to intentionally evaporate solvents containing this compound as a method of disposal, as this violates RCRA emissions standards[2].

Table 1: Waste Stream Characterization Matrix
Waste Stream TypeTypical Solvent MatrixPrimary HazardSegregation RequirementDisposal Container Type
Solid Waste Neat powder, contaminated Kimwipes, PPEToxic dust inhalation, skin/eye irritationIsolate from reactive liquidsHigh-Density Polyethylene (HDPE) wide-mouth jar
Aqueous Waste Water, biological buffers, HPLC mobile phaseMildly acidic (pH 3-5), aquatic toxicityDo not mix with strong bases or cyanidesPolyethylene carboy (vented cap recommended)
Organic Waste Methanol, DMSO, AcetonitrileFlammability, enhanced dermal transportSeparate into Halogenated vs. Non-HalogenatedSafety can or HDPE carboy (compatible with solvent)

Waste Segregation & Decision Workflow

Proper segregation at the point of generation prevents incompatible chemical reactions and reduces disposal costs. The following logic tree dictates the operational flow for categorizing 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride waste.

G Start 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride Waste Generated State Physical State of Waste? Start->State Solid Solid Powder / Consumables State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidDisp HDPE Solid Waste Container (Double-bagged) Solid->SolidDisp Solvent Solvent Matrix? Liquid->Solvent Aqueous Aqueous Waste (Verify pH < 7) Solvent->Aqueous Water-based Organic Organic Solvent Waste Solvent->Organic Organic Solvents Halogen Contains Halogens? Organic->Halogen Halogenated Halogenated Organic Waste (e.g., DCM mixtures) Halogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (e.g., MeOH, DMSO) Halogen->NonHalogenated No

Decision tree for segregating 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powder, Vials, and Consumables) Causality: Solid API dust can become airborne. Containing it at the source prevents cross-contamination and respiratory exposure.

  • Gather Materials: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure you are working inside a certified chemical fume hood.

  • Collect Residue: Carefully sweep or transfer any unreacted 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride powder into a sealable, disposable weigh boat or directly into the waste container.

  • Decontaminate Glassware: Triple-rinse any primary containers (e.g., reagent bottles) with a compatible solvent (e.g., methanol or water)[2]. Note: The rinsate must be collected as liquid hazardous waste, not poured down the drain.

  • Containment: Place the empty, rinsed vials, contaminated Kimwipes, and weigh boats into a designated solid hazardous waste container (typically a rigid HDPE bucket lined with a clear plastic bag).

  • Seal and Label: Seal the container immediately. Affix a hazardous waste tag detailing the chemical name (no abbreviations) and check the "Toxic" and "Irritant" hazard boxes.

Protocol B: Liquid Waste Disposal (Aqueous & Organic) Causality: Liquid waste containers are the most common site of lab accidents due to over-pressurization from incompatible mixtures.

  • Verify Compatibility: Before adding waste to a bulk carboy, verify the solvent matrix. Do not mix this amine hydrochloride solution with strong oxidizers (e.g., nitric acid) or strong bases[3].

  • pH Check (Aqueous only): Spot-check the pH of the aqueous waste using an indicator strip. If the pH is highly acidic (pH < 2), it must be segregated into a dedicated acidic aqueous waste stream to prevent reactions with neutral/basic waste.

  • Transfer: Using a funnel, slowly pour the liquid waste into the appropriate carboy (Aqueous, Halogenated Organic, or Non-Halogenated Organic).

  • Headspace Management: Fill the container to no more than 90% capacity to allow for vapor expansion[4].

  • Closure: Remove the funnel immediately after pouring and securely cap the container. Never leave a waste funnel resting in a carboy.[2]

Satellite Accumulation Area (SAA) Management

Under EPA RCRA regulations, laboratories must manage hazardous chemical waste in designated Satellite Accumulation Areas (SAAs)[5]. Maintaining a compliant SAA is a self-validating system for lab safety.

SAA Operational Rules:
  • Location: The SAA must be at or near the point of generation (e.g., within the same laboratory room) and under the direct control of the operator generating the waste[3][5].

  • Volume Limits: A laboratory may accumulate up to 55 gallons of standard hazardous waste, or 1 quart of acutely toxic waste, in an SAA[3][5].

  • Secondary Containment: All waste containers must sit inside secondary containment trays to capture catastrophic leaks and prevent spills from reaching floor drains[2][6].

  • Time Limits: While some states allow up to 12 months for SAA accumulation, best practice dictates that once a container is deemed "full" (90% capacity), it must be dated and transferred to the central hazardous waste storage area within 3 days[3].

SAA Gen Point of Generation (Fume Hood / Bench) SAA Satellite Accumulation Area Max 55 Gal / Closed Containers Gen->SAA Immediate Transfer EHS EHS / HazMat Pickup Within 3 Days of 'Full' SAA->EHS Container Reaches 90% Disp Final EPA-Compliant Disposal (Incineration) EHS->Disp Manifested Transport

Lifecycle of hazardous waste from generation to final EPA-compliant disposal.

Spill Response & Emergency Protocols

In the event of an accidental release of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride:

  • Isolate the Area: Restrict access to the spill zone. If the spill involves a highly volatile organic solvent matrix, eliminate all ignition sources.

  • Solid Spills: Do not dry-sweep, as this aerosolizes the API dust. Lightly moisten the powder with water (if safe to do so) or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Liquid Spills: Apply a compatible inert absorbent (e.g., vermiculite, sand, or commercial spill pads) to the perimeter of the spill, working inward.

  • Collection: Scoop the saturated absorbent into a heavy-duty hazardous waste bag. Seal, label as "Spill Debris containing 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride," and request an immediate EHS pickup.

References

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA URL:[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities MLI Environmental URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories US Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center URL:[Link]

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS) URL:[Link]

  • How to Prepare and Store Hazardous Waste UCLA Environment, Health & Safety URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
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